Dexrazoxane
Description
Dexrazoxane is a Cytoprotective Agent.
This compound is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), this compound chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for cardiomyopathy and breast cancer and has 24 investigational indications.
An antimitotic agent with immunosuppressive properties. This compound, the (+)-enantiomorph of razoxane, provides cardioprotection against anthracycline toxicity. It appears to inhibit formation of a toxic iron-anthracycline complex. The Food and Drug Administration has designated this compound as an orphan drug for use in the prevention or reduction in the incidence and severity of anthracycline-induced cardiomyopathy.
The (+)-enantiomorph of razoxane.
See also: Razoxane (broader).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040647 | |
| Record name | Dexrazone | |
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Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Sparingly soluble, Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents., Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9), In water, 10-12 mg/mL at 25 °C, 1.04e+01 g/L, H2O 10 - 12 (mg/mL), 0.1 N HCI 35 - 43 (mg/mL), 0.1 N NaOH 25 - 34 (mg/mL), 10% EtOH 6.7 - 10 (mg/mL), MeOH 1 (mg/mL), H2O/DMA(1:1) 7.1 - 10 (mg/mL), 0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL), 0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL) | |
| Record name | Dexrazoxane | |
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| Record name | DEXRAZOXANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ADR-529 | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/169780%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Vapor Pressure |
2.0X10-15 mm Hg at 25 °C /Estimated/ | |
| Record name | DEXRAZOXANE | |
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Color/Form |
Crystals from aqueous methanol/ether, Whitish crystalline powder | |
CAS No. |
24584-09-6 | |
| Record name | Dexrazoxane | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dexrazoxane [USAN:INN:BAN] | |
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| Record name | Dexrazoxane | |
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| Record name | Dexrazone | |
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| Record name | (S)-(+)-1,2-Bis(3,5-dioxopiperazineinyl)propane | |
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| Record name | DEXRAZOXANE | |
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| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
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Melting Point |
191-197 °C, 193 °C, 191 - 197 °C | |
| Record name | Dexrazoxane | |
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| URL | https://www.drugbank.ca/drugs/DB00380 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Synthesis of Dexrazoxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane (ICRF-187) stands as the only clinically approved agent for mitigating the cardiotoxic effects of anthracycline chemotherapy. This technical guide provides an in-depth exploration of the history of its discovery, the evolution of its synthetic routes, and the key experimental findings that have elucidated its mechanism of action. Initially developed as an antineoplastic agent, its potent cardioprotective properties were a landmark discovery. While the prevailing hypothesis for decades centered on the iron-chelating capabilities of its metabolite, ADR-925, contemporary research has unveiled a more intricate mechanism involving the modulation of topoisomerase IIβ (TOP2B). This guide presents a consolidation of pivotal quantitative data, detailed experimental protocols, and visual representations of the critical pathways and workflows, offering a comprehensive resource for researchers in oncology and cardiology.
A Historical Overview of this compound's Discovery and Development
This compound, chemically known as (S)-(+)-4,4'-(1-methyl-1,2-ethanediyl)-bis(2,6-piperazinedione), was first synthesized in 1972.[1] It belongs to the bisdioxopiperazine class of compounds and was initially investigated for its potential as an antineoplastic agent due to its ability to arrest cell division.[2] During its clinical development, a serendipitous and significant discovery was made: this compound exhibited a remarkable ability to protect against the dose-limiting cardiotoxicity induced by anthracycline chemotherapeutics like doxorubicin.[3]
The early hypothesis for its cardioprotective mechanism centered on its structural similarity to the iron chelator EDTA. This compound is a prodrug that, upon entering cells, is hydrolyzed to its open-ring form, ADR-925. This metabolite is a potent iron chelator, and it was believed that it worked by sequestering intracellular iron, thereby preventing the formation of anthracycline-iron complexes that generate harmful reactive oxygen species (ROS) in cardiac tissue.[4][5]
However, more recent and compelling evidence has shifted the understanding of this compound's primary mechanism of action. It is now understood that this compound's cardioprotective effects are largely mediated through its interaction with topoisomerase IIβ (TOP2B), the predominant isoform in cardiomyocytes.[1][6] this compound acts as a catalytic inhibitor of TOP2B and induces its degradation, which in turn prevents doxorubicin from forming stable TOP2B-DNA cleavage complexes that lead to DNA double-strand breaks and subsequent cardiomyocyte apoptosis.[7][8][9]
Synthesis of this compound
The synthesis of this compound has been approached through several routes, with the most common starting from the chiral precursor (S)-1,2-diaminopropane. The synthesis generally involves two key stages: the formation of the tetra-acid intermediate, (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid, followed by a cyclization step to yield the final bisdioxopiperazine structure.
Synthesis of (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid
The initial step involves the alkylation of (S)-1,2-diaminopropane with a haloacetic acid derivative, typically chloroacetic acid or bromoacetate, under basic conditions.
-
Experimental Protocol:
-
(S)-1,2-diaminopropane hydrochloride is reacted with an excess of ethyl bromoacetate in an alkaline medium. Acetonitrile is often used as the reaction solvent. The reaction is typically carried out at a temperature range of 25-75°C for 3-20 hours.[10]
-
The resulting tetraester is then hydrolyzed to the tetra-acid. This is achieved by treatment with a base such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the product.[11]
-
The crude (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid is then purified, often through recrystallization.
-
Cyclization to this compound
The final step is the double cyclization of the tetra-acid intermediate to form the two piperazinedione rings of this compound.
-
Experimental Protocol:
-
(S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid is reacted with an ammonia source, such as formamide or ammonium formate, at elevated temperatures. [7][12]
-
When using ammonium formate, the reaction is typically conducted in a high-boiling solvent like N,N-dimethylformamide (DMF) at around 150°C for approximately 10 hours.[12]
-
The reaction mixture is then concentrated, and the crude this compound is precipitated by the addition of water.
-
Purification is achieved through recrystallization, often from a mixture of DMF and ethanol, to yield high-purity this compound.[12] A reported yield for this process is approximately 87% with a purity of 99.83% as determined by HPLC.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and activity of this compound and its analogs.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | IC50 for TOP2B Inhibition (µM) | Antiproliferative IC50 in HL-60 cells (µM) | Cardioprotective Effect in Neonatal Rat Cardiomyocytes | Reference |
| This compound | ≈ 60 | 9.59 ± 1.94 | Yes | [6][13] |
| XK469 | ≈ 130 | 21.64 ± 9.57 | Yes | [6][13] |
| ICRF-161 | No TOP2B binding | >100 | No | [9] |
| Merbarone | - | 38 | Yes | [14] |
| Sobuzoxane | - | 48 | Yes | [14] |
Table 2: Preclinical Cardioprotective Efficacy of this compound in Animal Models
| Animal Model | Doxorubicin Dose | This compound:Doxorubicin Dose Ratio | Outcome | Reference |
| Mouse | 2 or 4 mg/kg (10 doses) | 5:1, 10:1, 20:1 | Dose-dependent decrease in mean total score of cardiomyopathy | [11] |
| Rat | 0.2, 0.4, 0.8 mg/kg (weekly for 13 weeks) | 20:1 | Reduced mean total score of cardiomyopathy | [11] |
| Dog | 0.1, 0.3, 0.8 mg/kg (for 13 weeks) | 20:1 | Significantly reduced mean total score of cardiomyopathy | [11] |
| Rat | 3 mg/kg | 20:1 | Did not substantially relieve doxorubicin-mediated cardiotoxicity in this model | [9] |
Table 3: Clinical Cardioprotective Efficacy of this compound
| Study Population | Number of Patients | Outcome Measure | Result | Reference |
| Breast Cancer | 2,177 (meta-analysis) | Clinical Heart Failure | Risk Ratio: 0.19 (95% CI: 0.09 to 0.40) | [15] |
| Breast Cancer | 2,177 (meta-analysis) | Cardiac Events | Risk Ratio: 0.36 (95% CI: 0.27 to 0.49) | [15] |
| Advanced Sarcoma | 149 | Left Ventricular Ejection Fraction (LVEF) | No difference in LVEF at baseline, end of treatment, and follow-up | [16] |
| Childhood Cancer Survivors | 195 | Cardiac Health | Healthier hearts in the this compound group almost two decades after diagnosis |
Key Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by its ability to separate catenated kinetoplast DNA (kDNA) into individual minicircles.
-
Methodology:
-
Reaction Setup: Recombinant human TOP2A or TOP2B is incubated with kDNA in a reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, pH 7.5).[6]
-
Inhibitor Addition: this compound or other test compounds, typically dissolved in DMSO, are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.
-
Visualization: The DNA bands are stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. Decatenated minicircles migrate faster than the catenated network.
-
Quantification: The intensity of the decatenated DNA bands is quantified to determine the extent of enzyme inhibition. IC50 values are calculated from the dose-response curves.[6]
-
In Vitro Cardiotoxicity and Cardioprotection Assay using H9c2 Cells
The H9c2 cell line, derived from rat embryonic heart tissue, is a widely used in vitro model to study cardiotoxicity.
-
Methodology:
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[15]
-
Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere. For cardioprotection studies, cells are pre-treated with this compound for a specified period (e.g., 1-3 hours) before the addition of doxorubicin.[8][17]
-
Assessment of Cell Viability (MTT Assay): After the incubation period (typically 24-72 hours), cell viability is assessed using the MTT assay. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product, the absorbance of which is measured spectrophotometrically.[17]
-
Assessment of Apoptosis (Caspase-3/7 Activity Assay): Apoptosis can be quantified by measuring the activity of executioner caspases 3 and 7 using a luminescent or fluorescent substrate.[5]
-
Assessment of Oxidative Stress (DCFH-DA Assay): The production of reactive oxygen species can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[15]
-
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
Animal models are crucial for evaluating the in vivo efficacy of cardioprotective agents.
-
Methodology:
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[9][17]
-
Drug Administration: Doxorubicin is typically administered via intraperitoneal or intravenous injection. This compound is administered prior to each doxorubicin dose.[9][17]
-
Monitoring: Animals are monitored for changes in body weight and signs of distress.
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[17]
-
Histopathological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned. Histological staining (e.g., hematoxylin and eosin) is used to assess for myocardial damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
Biomarker Analysis: Blood samples can be collected to measure cardiac biomarkers such as troponins and brain natriuretic peptide.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and this compound's Intervention
The following diagram illustrates the current understanding of how doxorubicin induces cardiotoxicity and how this compound provides protection.
Caption: Doxorubicin stabilizes TOP2B-DNA cleavage complexes, leading to DNA damage and cardiotoxicity. This compound inhibits TOP2B and promotes its degradation, preventing DNA damage and conferring cardioprotection.
Experimental Workflow for Preclinical Evaluation of a Cardioprotective Agent
The following diagram outlines a typical workflow for the preclinical assessment of a novel cardioprotective agent.
Caption: A typical preclinical workflow for evaluating a novel cardioprotective agent, progressing from in vitro characterization to in vivo efficacy and safety studies.
Conclusion
The journey of this compound from a potential anticancer agent to the sole approved cardioprotectant is a testament to the importance of keen observation in clinical development. The evolving understanding of its mechanism of action, from a simple iron chelator to a sophisticated modulator of topoisomerase IIβ, highlights the continuous nature of scientific discovery. This technical guide has provided a consolidated resource on the synthesis, quantitative efficacy, and experimental evaluation of this compound. For researchers and drug development professionals, this information serves as a robust foundation for future investigations into novel cardioprotective strategies, with the ultimate goal of improving the safety and efficacy of cancer chemotherapy.
References
- 1. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria: guidelines of the EU-CARDIOPROTECTION COST Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The catalytic topoisomerase II inhibitor this compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride, ADR-529(free base), NSC-169780(free base), ICRF-187, TopoTect, Zinecard, Cardioxane-药物合成数据库 [drugfuture.com]
- 8. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. CN113636980A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN102952088B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COX5A Alleviates Doxorubicin-Induced Cardiotoxicity by Suppressing Oxidative Stress, Mitochondrial Dysfunction and Cardiomyocyte Apoptosis | MDPI [mdpi.com]
- 15. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and this compound Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Dexrazoxane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of dexrazoxane, a crucial cytoprotective agent. The information presented is intended to support research and development activities by providing detailed data and methodologies for its characterization.
Core Physicochemical Properties
This compound is a cyclic derivative of ethylenediaminetetraacetic acid (EDTA) and functions as a potent intracellular chelating agent.[1] Its physicochemical characteristics are fundamental to its formulation, stability, and biological activity.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₄O₄ | [2] |
| Molecular Weight | 268.27 g/mol | [2] |
| Appearance | Whitish crystalline powder | [1][3] |
| Melting Point | 191-197 °C | [1][3][4][5] |
| pKa | 2.1 | [1][2][3][4][5] |
| Octanol/Water Partition Coefficient (LogP) | -1.4 to -2.6 (experimentally derived); 0.025 (partition coefficient) | [1][2][3][4][5][6] |
Solubility Profile
The solubility of this compound is a critical factor for its formulation and delivery. It is sparingly soluble in water and exhibits pH-dependent solubility.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (25 °C) | 10-12 mg/mL (sparingly soluble) | [2][7] |
| 0.1 N HCl | 35-43 mg/mL (sparingly soluble) | [1][2][3][4] |
| 0.1 N NaOH | 25-34 mg/mL | [2] |
| 0.1 M Citrate Buffer (pH 4) | 6.7-14.5 mg/mL | [2] |
| 0.1 M Borate Buffer (pH 9) | 8.7-13 mg/mL | [2] |
| PBS (pH 7.2) | Approximately 0.25 mg/ml | [8] |
| Ethanol | Slightly soluble | [1][2][3][4] |
| Methanol | Slightly soluble | [1][2][3][4] |
| Nonpolar organic solvents | Practically insoluble | [1][3][4] |
| DMSO | Approximately 10 mg/mL | [8] |
| Dimethylformamide | Approximately 5 mg/mL | [8] |
Stability Characteristics
This compound's stability is influenced by pH and storage conditions. It is known to degrade rapidly in solutions with a pH above 7.0.[1][3][4][5]
Table 3: Stability of this compound Solutions
| Condition | Stability | Reference(s) |
| Reconstituted and diluted solutions (room temp. or 2-8°C) | Stable for 6 hours | [2] |
| 10 mg/mL solution in water at 28°C | 10% decomposition in 1 day, 42% in 6 days | [2] |
| Bulk sample at 60°C | <1% decomposition after seven days | [2] |
| Reconstituted brand-name this compound in sterile water (10mg/mL) | Stable for at least 8 hours | [9][10] |
| Reconstituted generic this compound in 0.167 M sodium lactate (10mg/mL) | Stable for at least 8 hours | [9][10] |
| Diluted brand-name this compound (1 mg/mL and 3 mg/mL) | Stable for at least 24 hours and 8 hours, respectively | [9][10] |
| Diluted generic this compound in 5% dextrose or 0.9% sodium chloride (1 mg/mL and 3 mg/mL) | Stable for at least 24 hours and 8 hours, respectively | [9][10] |
Hydrolysis of this compound before it reaches its target can impede its therapeutic action, making the stability of its prepared solutions a critical consideration in clinical and research settings.[9][10][11]
Mechanism of Action: A Dual Role
This compound exerts its cytoprotective effects through a dual mechanism of action involving iron chelation and topoisomerase II inhibition.[12][13]
Figure 1. Dual mechanism of action of this compound.
Once inside the cell, this compound is hydrolyzed to its active, open-ring metabolite, ADR-925. This metabolite is a strong iron chelator that binds to free iron, preventing the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS), thus protecting cardiac tissue from oxidative damage.[13][14] Additionally, this compound inhibits topoisomerase II, which may also contribute to its protective effects against anthracycline-induced cardiotoxicity.[15]
Experimental Protocols
The following sections outline general methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using the capillary method.[16]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[17][18][19]
-
Apparatus: A calibrated melting point apparatus is used.[16][20]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[18]
-
The heating rate is then reduced to about 1-2°C per minute.[17][20]
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[16][18]
-
Figure 2. Workflow for melting point determination.
pKa Determination
The acid dissociation constant (pKa) can be determined by various methods, with potentiometric titration being a common and accurate technique.[21][22]
Methodology:
-
Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often with an inert electrolyte like KCl to maintain constant ionic strength.[23]
-
Apparatus: A calibrated potentiometer with a pH electrode is used.[23]
-
Procedure:
-
The this compound solution is placed in a reaction vessel and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[23]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve.[21][22]
-
Figure 3. Workflow for pKa determination via potentiometric titration.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[24][25]
Methodology:
-
Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer like PBS at pH 7.4) is saturated with n-octanol.[26][27]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two immiscible phases are then mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in each phase (octanol and aqueous) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[26][27]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[24]
Figure 4. Workflow for LogP determination via the shake-flask method.
Stability Testing
Stability testing provides evidence of how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[28][29]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at relevant concentrations in the desired media (e.g., water, buffers, infusion fluids).
-
Storage Conditions: Store the samples under controlled conditions of temperature, humidity, and light as per ICH guidelines (e.g., long-term, intermediate, and accelerated testing).[28][30][31]
-
Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[28][29][31]
-
Analytical Method: Use a validated stability-indicating analytical method, such as HPLC, to quantify the amount of this compound remaining and to detect and quantify any degradation products.[30][31]
-
Evaluation: Evaluate the physical (e.g., appearance, pH, precipitation) and chemical (e.g., potency, degradation products) attributes of the samples over time to establish the shelf-life or re-test period.[29][31]
This comprehensive guide provides foundational knowledge of this compound's physicochemical properties, essential for its effective use in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals in the pharmaceutical field.
References
- 1. globalrph.com [globalrph.com]
- 2. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. WO2007062076A2 - this compound formulations and methods - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical and chemical stability of reconstituted and diluted this compound infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. westlab.com [westlab.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. thinksrs.com [thinksrs.com]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. medwinpublishers.com [medwinpublishers.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. acdlabs.com [acdlabs.com]
- 25. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. fdaghana.gov.gh [fdaghana.gov.gh]
- 29. rsc.org [rsc.org]
- 30. edaegypt.gov.eg [edaegypt.gov.eg]
- 31. database.ich.org [database.ich.org]
Dexrazoxane's Role in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane is a potent cardioprotective agent widely recognized for its ability to mitigate the cardiotoxic effects of anthracycline chemotherapy, a cornerstone of many cancer treatments. The primary mechanism behind this toxicity is the generation of excessive oxidative stress within cardiomyocytes. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound counteracts this oxidative onslaught. It delves into the dual protective pathways of iron chelation and topoisomerase II inhibition, presenting the currently understood signaling cascades. Furthermore, this guide offers a compilation of detailed experimental protocols for key assays used to evaluate oxidative stress and mitochondrial function in the context of this compound research. Quantitative data from pivotal preclinical studies are summarized in structured tables to facilitate comparative analysis. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involved.
Introduction: The Double-Edged Sword of Anthracyclines and the Rise of this compound
Anthracyclines, such as doxorubicin, are highly effective anticancer agents. However, their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage.[1][2] This cardiotoxicity is predominantly attributed to the induction of oxidative stress.[1][2] Doxorubicin, in the presence of iron, catalyzes the formation of reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[3][4] These highly reactive molecules inflict damage upon cellular components, including lipids, proteins, and DNA, ultimately leading to cardiomyocyte apoptosis and necrosis.[5]
This compound has emerged as the only clinically approved agent to prevent anthracycline-induced cardiotoxicity.[5][6] Its protective effects are primarily attributed to two key mechanisms:
-
Iron Chelation: this compound is a prodrug that is hydrolyzed in cells to its active metabolite, ADR-925.[4][7] This metabolite is a potent iron chelator, structurally similar to EDTA.[7] By binding to intracellular iron, ADR-925 prevents the formation of the iron-anthracycline complex, thereby inhibiting the generation of ROS.[7][8]
-
Topoisomerase II Inhibition: More recent evidence suggests that this compound's cardioprotective effects may also be mediated through its interaction with topoisomerase IIβ (TOP2B).[9][10] Doxorubicin poisons TOP2B, leading to DNA double-strand breaks and subsequent cell death. This compound can act as a catalytic inhibitor of TOP2B, potentially preventing doxorubicin from binding and exerting its toxic effects.[9][10]
This guide will explore both mechanisms in detail, providing the scientific community with a comprehensive resource on the molecular underpinnings of this compound's protective action against oxidative stress.
Mechanisms of Action: Visualizing the Protective Pathways
To elucidate the intricate molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in doxorubicin-induced oxidative stress and the interventional role of this compound.
Iron Chelation Pathway
Caption: Doxorubicin, in the presence of iron, forms a complex that generates ROS, leading to cellular damage. This compound is hydrolyzed to ADR-925, which chelates iron, preventing the formation of the toxic doxorubicin-iron complex.
Topoisomerase II Inhibition Pathway
Caption: Doxorubicin traps topoisomerase IIβ on DNA, leading to double-strand breaks and apoptosis. This compound inhibits TOP2B, preventing the formation of this toxic complex.
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from preclinical studies, demonstrating the impact of this compound on key markers of oxidative stress and mitochondrial function in the setting of doxorubicin-induced cardiotoxicity.
Table 1: Effect of this compound on Oxidative Stress Markers in Rats Treated with Doxorubicin
| Parameter | Control | Doxorubicin | Doxorubicin + this compound | Reference |
| Malondialdehyde (MDA) | 100% | 338% of control | Not significantly different from control | [3] |
| Superoxide | 100% | 787% of control | 164% of control (not statistically significant) | [3] |
| Reduced Glutathione (GSH) (µmol/gm tissue) | 2.10 ± 0.15 | 0.37 ± 0.10 | 1.71 ± 0.07 | [10][11] |
| Superoxide Dismutase (SOD) (U/mg protein) | 31.93 ± 1.85 | 6.83 ± 1.38 | 22.66 ± 1.03 | [10][11] |
Table 2: Effect of this compound on Mitochondrial Parameters in Rats Treated with Doxorubicin
| Parameter | Control | Doxorubicin | Doxorubicin + this compound | Reference |
| Mitochondrial DNA (mtDNA) Copy Number | 100% | 46% of control | 81% of control | [3] |
| Cytochrome c Oxidase (COX) Activity | 100% | 26% of control | Not significantly different from control | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Animal Models and Dosing Regimens
-
Animal Model: Male Wistar rats are a commonly used model for studying doxorubicin-induced cardiotoxicity.[8]
-
Doxorubicin Administration: A typical regimen involves intravenous injections of doxorubicin at a dose of 0.8 mg/kg weekly for 7 weeks.[8] Another model in mice uses intraperitoneal injections of 5 mg/kg doxorubicin once weekly for 5 weeks.[12]
-
This compound Administration: this compound is typically administered shortly before doxorubicin. A common dose ratio of this compound to doxorubicin is 10:1 or 20:1 by weight.[1][5][7][13] For example, a weekly intravenous injection of 8 mg/kg this compound is used in conjunction with 0.8 mg/kg doxorubicin in rats.[8]
Measurement of Oxidative Stress Markers
This assay quantifies lipid peroxidation by measuring MDA, one of its end products.
-
Tissue Homogenization: Homogenize heart tissue (10% w/v) in ice-cold buffer (e.g., 1.15% KCl).[14]
-
Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.[14]
-
Incubation: Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored MDA-TBA adduct.[15]
-
Extraction: After cooling, extract the colored complex with a solvent like n-butanol.[16]
-
Spectrophotometry: Measure the absorbance of the organic layer at 532 nm.[14][17]
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
This assay measures the activity of SOD, a key antioxidant enzyme.
-
Tissue Preparation: Homogenize heart tissue in an ice-cold lysis buffer and centrifuge to obtain the supernatant containing the enzyme.[6]
-
Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (like WST-1 or nitroblue tetrazolium) by superoxide radicals generated by a xanthine oxidase system.[18][19]
-
Reaction: In a 96-well plate, mix the sample supernatant with the reaction mixture containing xanthine and the tetrazolium salt. Initiate the reaction by adding xanthine oxidase.[19]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.[18]
-
Calculation: The SOD activity is inversely proportional to the rate of color development. Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard curve.[18]
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture: Plate cardiomyocytes in a suitable culture vessel (e.g., 96-well plate).
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C.[9][20] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[21]
-
Treatment: After washing to remove excess probe, treat the cells with doxorubicin with or without this compound.
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[21][22]
Assessment of Mitochondrial Function
This assay measures the activity of a key enzyme in the mitochondrial electron transport chain.
-
Mitochondria Isolation: Isolate mitochondria from heart tissue using differential centrifugation.
-
Substrate Preparation: Prepare a solution of reduced cytochrome c.
-
Assay: Add the mitochondrial sample to the reduced cytochrome c solution.
-
Spectrophotometry: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.[23][24] The rate of decrease is proportional to the cytochrome c oxidase activity.
This is determined by measuring the ratio of a mitochondrial gene to a nuclear gene using quantitative PCR (qPCR).
-
DNA Extraction: Extract total DNA from heart tissue or cells.
-
qPCR: Perform qPCR using specific primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., BECN1).[25][26]
-
Calculation: The relative mtDNA copy number is calculated using the ΔΔCt method, where the difference in cycle threshold (Ct) values between the mitochondrial and nuclear genes is determined.[3][27]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against doxorubicin-induced cardiotoxicity.
Conclusion
This compound stands as a critical tool in mitigating the oxidative stress-induced cardiotoxicity of anthracyclines. Its dual mechanisms of iron chelation and topoisomerase IIβ inhibition provide a robust defense against the damaging effects of ROS. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. A deeper understanding of these protective pathways will pave the way for the development of novel and more targeted cardioprotective strategies, ultimately improving the safety and efficacy of cancer chemotherapy. Future research should continue to unravel the precise interplay between these two mechanisms and explore their relative contributions in different cellular contexts.
References
- 1. Dose-response relationship of this compound for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Dose-response relationship of this compound for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs. | Semantic Scholar [semanticscholar.org]
- 6. 2.7. Measurement of superoxide dismutase (SOD) enzyme activity [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′,7′-dichlorofluorescein diacetate (DCF) measurement of reactive oxygen species (ROS) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on the protective effect of this compound and blueberry extract against doxorubicin-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Preclinical models of cardiac protection and testing for effects of this compound on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. 3hbiomedical.com [3hbiomedical.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 26. raybiotech.com [raybiotech.com]
- 27. Mitochondrial DNA Copy Number qPCR Service - CD Genomics [cd-genomics.com]
The Hydrolysis of Dexrazoxane to ADR-925: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane (ICRF-187) is a crucial cardioprotective agent administered to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1] Its therapeutic efficacy has long been attributed to its hydrolysis product, ADR-925, a potent iron-chelating agent.[2][3] This technical guide provides an in-depth exploration of the mechanism behind the conversion of this compound to ADR-925, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways. While the iron chelation hypothesis by ADR-925 has been the traditional explanation for this compound's cardioprotection, recent evidence strongly suggests a paradigm shift, with the parent drug's interaction with topoisomerase II beta (TOP2B) being the primary protective mechanism. This guide will address both the established hydrolysis pathway and the evolving understanding of this compound's mode of action.
The Chemical and Enzymatic Hydrolysis of this compound
This compound is a cyclic derivative of EDTA and acts as a prodrug that, upon entering the body, undergoes hydrolysis to its active, open-ring form, ADR-925.[2][4][5] This conversion is a stepwise process involving one-ring open intermediates.[6]
The hydrolysis of this compound can proceed through both chemical and enzymatic pathways. Under physiological conditions (pH 7.4 and 37°C), this compound undergoes slow chemical hydrolysis.[2][6] However, the rapid appearance of ADR-925 in plasma in vivo—within 5 minutes of intravenous administration—points to a significant enzymatic role in its formation.[7]
The proposed mechanism involves a two-step hydrolysis of the bisdioxopiperazine rings of this compound.[6] The first step yields two one-ring open intermediates, designated as metabolites B and C.[6] These intermediates are then further hydrolyzed to the final, fully open-ring product, ADR-925.[6]
Enzymatic catalysis significantly accelerates this process. Studies have implicated the enzyme dihydropyrimidine amidohydrolase (DHPase) in the initial hydrolysis of this compound to its one-ring open intermediates.[8] Subsequently, the enzyme dihydroorotase (DHOase) is suggested to catalyze the conversion of these intermediates to ADR-925.[3][9] Interestingly, myocardium homogenates, unlike liver tissue, do not appear to accelerate the conversion of this compound to ADR-925 in vitro, suggesting that myocardial concentrations of ADR-925 in vivo may result from its distribution from the central compartment rather than local production.[10][11]
Multivalent ions, particularly iron, have been shown to facilitate the hydrolysis of this compound and its intermediates.[6] Fe³⁺ can increase the rate of this compound hydrolysis, while Fe²⁺ is particularly effective in promoting the hydrolysis of the one-ring-opened intermediates to ADR-925.[6]
Quantitative Data on this compound Hydrolysis
The kinetics of this compound hydrolysis and ADR-925 formation have been characterized both in vitro and in vivo. The following tables summarize key quantitative data from various studies.
| Parameter | Condition | Value | Reference(s) |
| In Vitro Hydrolysis Half-Life | |||
| This compound to Intermediates B & C | pH 7.4, 37°C | 9.3 hours | [2][9] |
| This compound to ADR-925 | pH 7.4, 37°C | 23 hours | [2][9] |
| In Vivo Pharmacokinetics (Rat Model) | |||
| Time to ADR-925 Detection in Plasma | Post-I.V. This compound | Within 5 minutes | [7] |
| Time to ADR-925 Plasma Concentration Exceeding Intermediates | Post-I.V. This compound | 30 minutes | [7] |
| Time to ADR-925 Plasma Concentration Exceeding this compound | Post-I.V. This compound | 80 minutes | [7] |
| Time to Maximum ADR-925 Plasma Concentration | Post-I.V. This compound | 80 minutes | [7] |
| In Vivo Pharmacokinetics (Cancer Patients) | |||
| Half-life of Intermediate B in Plasma | Post-Dexrazoxane Infusion | 0.6 hours | [2] |
| Half-life of Intermediate C in Plasma | Post-Dexrazoxane Infusion | 2.5 hours | [2] |
| ADR-925 Plasma Concentration at End of Infusion | Post-Dexrazoxane Infusion | 10 µM | [2] |
Table 1: Summary of Quantitative Data on this compound Hydrolysis and ADR-925 Formation.
Experimental Protocols for Studying this compound Hydrolysis
The analysis of this compound and its metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Quantification of this compound and its Metabolites by HPLC
A common method involves reversed-phase HPLC with ultraviolet (UV) or fluorescence detection.
-
Sample Preparation: Plasma or tissue samples are typically deproteinized, often using an acid like perchloric acid, followed by centrifugation to remove precipitated proteins. The supernatant is then neutralized and can be directly injected or further purified using solid-phase extraction.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used.[12]
-
Mobile Phase: A typical mobile phase for the isocratic separation of the terbium(III)-ADR-925 complex consists of 50% methanol and 50% of a 4 mM aqueous solution of the ion-pairing reagent 1-heptanesulfonate.[12] For gradient separation of this compound and its metabolites, a mobile phase consisting of water (A) and methanol (B) with a gradient profile can be used.[13]
-
Flow Rate: A flow rate of around 0.3 to 1 mL/min is common.[13][14]
-
Detection:
-
UV-Vis Absorbance Detection: Wavelengths around 200-215 nm can be used.[12][13]
-
Fluorescence Detection: For enhanced sensitivity in detecting ADR-925, it can be complexed with a fluorescent metal ion like terbium(III). The complex is then detected with excitation and emission wavelengths of 200 nm and 544 nm, respectively.[12] This method offers a significantly lower limit of detection (around 25 pmol) compared to UV-Vis detection.[12]
-
-
-
Mass Spectrometry (LC-MS): For more definitive identification and quantification, HPLC can be coupled with mass spectrometry. This technique provides high selectivity and sensitivity for the analysis of this compound and its metabolites in complex biological matrices.[15][13]
Fluorescence Detection Flow Injection Assay for ADR-925
A fluorescence detection flow injection assay has been developed for the rapid detection of ADR-925 in blood plasma.[7] This method utilizes the metal-chelating dye calcein to detect the presence of the iron-chelating ADR-925.[7]
The Evolving Paradigm of this compound's Cardioprotective Mechanism
For decades, the cardioprotective effects of this compound were attributed to the iron-chelating properties of its metabolite, ADR-925.[3][16] The hypothesis was that ADR-925 would chelate intracellular iron, thereby preventing the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation, which are key mediators of anthracycline-induced cardiotoxicity.[8][17]
However, recent and compelling evidence has challenged this long-held belief. Studies have shown that exogenously administered ADR-925, even at concentrations similar to or exceeding those achieved after this compound administration, does not confer cardioprotection against anthracycline toxicity in vitro or in vivo.[15] In contrast, this compound itself provides significant protection.[15]
This has led to a new mechanistic paradigm where the parent drug, this compound, is the primary active agent. The current leading hypothesis is that this compound exerts its cardioprotective effects by interacting with and depleting topoisomerase II beta (TOP2B).[2][15][18] Anthracyclines are known to poison TOP2B, leading to DNA double-strand breaks and subsequent cardiomyocyte damage. By depleting TOP2B, this compound may prevent this critical step in anthracycline-induced cardiotoxicity.[15][18]
Conclusion
The hydrolysis of this compound to its metabolite ADR-925 is a well-characterized process, occurring both chemically and, more significantly, through enzymatic catalysis in vivo. While the study of this conversion remains important for understanding the pharmacokinetics of this compound, the paradigm for its cardioprotective mechanism has shifted. Current evidence strongly indicates that this compound itself, through its interaction with TOP2B, is the key mediator of its beneficial effects in mitigating anthracycline-induced cardiotoxicity. This updated understanding has significant implications for the future development of cardioprotective strategies and the design of novel therapeutic agents. Researchers and drug development professionals should consider both the metabolic fate of this compound and its direct molecular targets to fully appreciate its clinical utility.
References
- 1. This compound : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The doxorubicin-cardioprotective drug this compound undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upload.orthobullets.com [upload.orthobullets.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of the Cardioprotective Drug this compound and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of the this compound hydrolysis product ADR-925 by fluorescence detection of its terbium(III) complex after high-performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.cuni.cz [dspace.cuni.cz]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study | PLOS One [journals.plos.org]
- 17. This compound for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Zebrafish Models in Dexrazoxane Cardiotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiotoxicity is a significant concern in drug development, often leading to late-stage failures and post-market withdrawals. Anthracyclines, such as doxorubicin, are potent chemotherapeutic agents whose clinical use is limited by a dose-dependent cardiotoxicity. Dexrazoxane is the only approved cardioprotective agent used to mitigate this side effect.[1][2] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying cardiotoxicity and the efficacy of cardioprotective compounds due to its genetic tractability, rapid development, and optical transparency, which allows for non-invasive imaging of cardiac function.[3][4] These application notes provide detailed protocols for utilizing zebrafish embryos to assess the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity.
Key Concepts in Zebrafish Cardiotoxicity Assessment
Zebrafish embryos are ideal for studying acute drug-induced cardiotoxicity.[3] Key parameters for assessing cardiac function and toxicity include:
-
Heart Rate: A fundamental indicator of cardiac function.[5]
-
Pericardial Edema: Fluid accumulation around the heart, a common sign of heart failure in zebrafish.[3][5]
-
Cardiac Morphology and Contractility: Changes in heart size, shape, and pumping efficiency (e.g., fractional shortening).[6][7]
-
Blood Circulation: Assessment of blood flow through the vasculature.[3]
Experimental Protocols
Zebrafish Embryo Preparation and Maintenance
Objective: To obtain and maintain healthy zebrafish embryos for experimentation.
Materials:
-
Adult zebrafish (wild-type or transgenic lines, e.g., Tg(cmlc2:GFP) with fluorescent cardiomyocytes)
-
Breeding tanks
-
Embryo medium (E3): 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4
-
Methylene blue (optional, to prevent fungal growth)
-
Incubator at 28.5°C
-
Stereomicroscope
Protocol:
-
Set up breeding tanks with adult male and female zebrafish (2:1 ratio) the evening before embryo collection.
-
The following morning, collect freshly fertilized eggs.
-
Rinse the embryos with E3 medium to remove debris.
-
Transfer the healthy, fertilized embryos into petri dishes containing fresh E3 medium (with or without methylene blue).
-
Incubate the embryos at a constant temperature of 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps or enzymatically with pronase to facilitate compound uptake and imaging.
-
Select healthy, normally developing embryos for the experiments.
Doxorubicin-Induced Cardiotoxicity and this compound Co-treatment
Objective: To induce cardiotoxicity with doxorubicin and assess the protective effects of this compound.
Materials:
-
Healthy, dechorionated zebrafish embryos at 24 hpf
-
Doxorubicin hydrochloride stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
E3 medium
-
96-well microplates
-
Incubator at 28.5°C
Protocol:
-
Prepare working solutions of doxorubicin and this compound in E3 medium. A typical concentration for inducing acute cardiotoxicity in zebrafish is 100 µM doxorubicin.[3]
-
Establish experimental groups in a 96-well plate:
-
Control: E3 medium only.
-
Vehicle Control: E3 medium with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.
-
Doxorubicin (DOX): E3 medium with doxorubicin (e.g., 100 µM).
-
This compound (DZR): E3 medium with this compound at various concentrations.
-
DOX + DZR: E3 medium with doxorubicin and varying concentrations of this compound. A common starting point is a 10:1 ratio of this compound to doxorubicin.[8]
-
-
Place one embryo per well in the 96-well plate.
-
Carefully remove the existing E3 medium and add 200 µL of the respective treatment solutions to each well.
-
Incubate the plate at 28.5°C for 24-48 hours.
-
At 48 hpf and/or 72 hpf, proceed with cardiotoxicity assessment.
Assessment of Cardiotoxicity Endpoints
Objective: To quantify the degree of cardiotoxicity and the protective effect of this compound.
Materials:
-
Treated zebrafish embryos in a 96-well plate
-
Stereomicroscope with a camera and video recording capabilities
-
Image analysis software (e.g., ImageJ)
-
3% Methylcellulose (for immobilization)
Protocol:
A. Heart Rate Measurement:
-
Transfer an embryo to a slide with a drop of 3% methylcellulose to immobilize it.
-
Under the microscope, locate the beating heart.
-
Record a video of the heart for 15-30 seconds.
-
Count the number of ventricular contractions over a 15-second interval and multiply by 4 to get beats per minute (bpm).
-
Repeat for a statistically significant number of embryos per group.
B. Pericardial Edema Quantification:
-
Capture a lateral view image of the immobilized embryo.
-
Using image analysis software, measure the area of the pericardial sac.
-
An increase in the pericardial area compared to the control group indicates edema.
C. Cardiac Contractility (Fractional Shortening):
-
From the recorded video of the heart, capture still frames at end-diastole (maximum ventricular relaxation) and end-systole (maximum ventricular contraction).
-
Measure the ventricular diameter at both diastole (LVEDD) and systole (LVESD).
-
Calculate the fractional shortening (FS) using the formula: FS (%) = [(LVEDD - LVESD) / LVEDD] * 100.[7]
Data Presentation
The following tables represent illustrative data for the assessment of this compound's cardioprotective effects.
Table 1: Effect of Doxorubicin and this compound on Heart Rate in Zebrafish Embryos at 72 hpf
| Treatment Group | Concentration (µM) | Mean Heart Rate (bpm) ± SD |
| Control | - | 175 ± 8 |
| Doxorubicin | 100 | 110 ± 12 |
| This compound | 1000 | 172 ± 7 |
| Doxorubicin + this compound | 100 + 1000 | 155 ± 10 |
Table 2: Quantification of Pericardial Edema and Fractional Shortening at 72 hpf
| Treatment Group | Pericardial Area (µm²) ± SD | Fractional Shortening (%) ± SD |
| Control | 15,000 ± 2,500 | 35 ± 4 |
| Doxorubicin (100 µM) | 45,000 ± 5,000 | 15 ± 3 |
| Doxorubicin + this compound (100 µM + 1000 µM) | 22,000 ± 3,500 | 28 ± 5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's cardioprotection in zebrafish.
Proposed Signaling Pathway of this compound Cardioprotection
The cardioprotective mechanism of this compound is primarily attributed to two main actions: iron chelation and modulation of topoisomerase IIβ (Top2β).[9][10][11] Doxorubicin generates reactive oxygen species (ROS) through iron-dependent mechanisms, leading to cardiomyocyte damage. This compound's active metabolite chelates iron, preventing this ROS formation. Additionally, doxorubicin traps Top2β on DNA, causing DNA double-strand breaks and apoptosis. This compound is thought to prevent this by inducing the degradation of Top2β.
Caption: this compound's dual mechanism against doxorubicin cardiotoxicity.
Conclusion
The zebrafish model provides a rapid and effective platform for evaluating the cardioprotective potential of compounds like this compound. The protocols outlined here offer a framework for conducting these studies, from initial drug exposure to the quantification of key cardiotoxicity endpoints. By leveraging the advantages of the zebrafish system, researchers can gain valuable insights into the mechanisms of drug-induced cardiotoxicity and the development of novel cardioprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Cardiac Functions in Embryonic and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Doxorubicin-induced Cardiomyopathy Model in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. starship.org.nz [starship.org.nz]
- 9. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Structure-Activity Relationships of this compound Analogs Reveals Topoisomerase II β Interaction as a Prerequisite for Effective Protection against Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Dexrazoxane in Pharmaceutical Formulations
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of dexrazoxane in pharmaceutical dosage forms. The method is demonstrated to be specific, precise, accurate, and linear over a relevant concentration range. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation as per ICH guidelines. Additionally, forced degradation studies were conducted to ensure the method's ability to separate this compound from its potential degradation products, confirming its stability-indicating properties.
Introduction
This compound is a cardioprotective agent used to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in cancer patients.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound.
Experimental
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate Buffer : Methanol (85:15, v/v). The pH of the buffer is adjusted to 4.2 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 208 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.01 M solution.
-
pH Adjustment: Adjust the pH of the buffer to 4.2 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in a ratio of 85:15 (v/v).
-
Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using vacuum filtration.
Preparation of Standard Stock Solution
-
Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of methanol and sonicate to dissolve.
-
Make up the volume to 50 mL with methanol to obtain a concentration of 1000 µg/mL.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 4 µg/mL to 40 µg/mL.
Preparation of Sample Solution (from Pharmaceutical Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with methanol and mix well.
-
Centrifuge a portion of the solution at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity and Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4][5] this compound was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic degradation.
-
Acid Hydrolysis: this compound solution was treated with 0.1 M HCl at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: this compound solution was treated with 0.1 M NaOH at room temperature for 10 minutes.[6] The solution was then neutralized with 0.1 M HCl.[6]
-
Oxidative Degradation: this compound solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: this compound solid powder was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: this compound solid powder was exposed to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was found to be specific as the this compound peak was well-resolved from the degradation product peaks.
Quantitative Data Summary
The quantitative results of the method validation are summarized in the tables below.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 4.04 | [Insert Area] |
| 10.09 | [Insert Area] |
| 20.18 | [Insert Area] |
| 30.27 | [Insert Area] |
| 40.36 | [Insert Area] |
| Correlation Coefficient (r²) | 0.9999 [2] |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | % RSD |
| 80% | 40 | [Insert Amount] | [Insert %] | [Insert RSD] |
| 100% | 50 | [Insert Amount] | [Insert %] | [Insert RSD] |
| 120% | 60 | [Insert Amount] | [Insert %] | [Insert RSD] |
| Average Recovery | 99.7% [2] | 0.50% [2] |
Table 4: Precision Data
| Parameter | % RSD |
| Intra-day Precision | [Insert RSD] |
| Inter-day Precision | [Insert RSD] |
| System Precision | < 1.0 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC method development and a conceptual representation of this compound's mechanism of action.
Caption: Experimental workflow for HPLC method development and validation of this compound.
Caption: Simplified signaling pathway of this compound's cardioprotective action.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method's stability-indicating nature was confirmed through forced degradation studies, making it suitable for routine quality control analysis and stability testing of this compound products.
References
- 1. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RP-HPLC determination of this compound for injection: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11187683B2 - this compound analytical method - Google Patents [patents.google.com]
Application Notes and Protocols for Dexrazoxane Administration in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexrazoxane is a potent cardioprotective agent used clinically to mitigate the cardiotoxic effects of anthracycline chemotherapy, such as doxorubicin.[1][2][3][4][5] In preclinical research, murine models are invaluable for studying the mechanisms of doxorubicin-induced cardiotoxicity and evaluating the efficacy of protective agents like this compound. These application notes provide detailed protocols for the administration of this compound in mice, summarizing key dosing regimens and experimental considerations derived from published studies.
This compound is thought to exert its cardioprotective effects through several mechanisms, including the chelation of iron to prevent the formation of reactive oxygen species (ROS) and the catalytic inhibition of topoisomerase IIβ, which helps prevent DNA damage in cardiomyocytes.[1][6] It is typically administered prior to doxorubicin treatment to ensure its protective effects are present when the anthracycline is introduced.[4][7]
Data Presentation: this compound Dosing Regimens in Murine Models
The following tables summarize various this compound administration protocols used in murine models to mitigate doxorubicin-induced cardiotoxicity.
| Mouse Strain | Doxorubicin Dose & Schedule | This compound Dose & Schedule | This compound: Doxorubicin Ratio | Administration Route | Key Findings | Reference |
| C57BL/6 | 3 mg/kg, once weekly for 6 weeks | 30 mg/kg, once weekly for 6 weeks | 10:1 | Intraperitoneal | Reduced myocardial edema compared to doxorubicin alone.[8] | [8] |
| CD-1 | Single dose | 1:1 or 10:1 mg ratio, 1 hour prior to doxorubicin | 1:1 or 10:1 | Intraperitoneal | Protected against acute ovarian damage and preserved fertility.[1] | [1] |
| C57BL/6J | 4 mg/kg, single dose | 40 mg/kg, 30 minutes prior to doxorubicin | 10:1 | Intraperitoneal | Did not mitigate early vascular toxicity in this acute model.[6] | [6] |
| C57BL/6J | 10 mg/kg, three times a week | 200 mg/kg/day, 1 hour prior to doxorubicin | 20:1 | Not specified | Mitigated doxorubicin-induced cardiac injury and apoptosis.[2] | [2] |
| ICR Swiss | 4 mg/kg, 10 doses over 7 weeks | 5:1, 10:1, and 20:1 ratios | 5:1, 10:1, 20:1 | Not specified | Dose-dependent decrease in cardiotoxicity, less efficacious at higher doxorubicin doses.[9][10] | [9][10] |
| C57BL/6J | 4 mg/kg, weekly for 6 weeks | 40 mg/kg, 30 minutes prior to doxorubicin | 10:1 | Intraperitoneal | Prevented doxorubicin-induced vascular toxicity and preserved endothelial function.[3][11] | [3][11] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin and this compound Solutions
Materials:
-
Doxorubicin hydrochloride
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline)
-
0.167 M Sodium Lactate solution
-
Sterile Water for Injection
-
Sterile filters (0.22 µm)
-
Sterile vials and tubes
Procedure:
-
Doxorubicin Solution Preparation:
-
Reconstitute doxorubicin hydrochloride powder in sterile 0.9% saline to the desired stock concentration (e.g., 2 mg/mL).[10]
-
Gently swirl to dissolve completely.
-
Sterile filter the solution using a 0.22 µm filter into a sterile vial.
-
Prepare fresh on the day of administration.
-
-
This compound Solution Preparation:
-
Reconstitute this compound powder. While some studies use saline, this compound is often reconstituted in a 0.167 M sodium lactate solution to improve solubility and stability.[2][10]
-
For example, to prepare a 10 mg/mL stock solution, dissolve the appropriate amount of this compound in the sodium lactate solution.
-
Gently vortex or swirl until the powder is completely dissolved.
-
Sterile filter the solution using a 0.22 µm filter into a sterile vial.
-
Prepare fresh on the day of use.
-
Protocol 2: Administration of this compound and Doxorubicin in Mice
Animal Model:
-
Commonly used mouse strains include C57BL/6 and CD-1.[1][6][8]
-
Mice are typically 6-8 weeks old at the start of the experiment.[8]
-
Animals should be acclimated to the facility for at least one week before the start of any procedures.[1]
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.
Procedure:
-
Animal Grouping:
-
Randomly assign mice to experimental groups (e.g., Vehicle Control, Doxorubicin only, Doxorubicin + this compound, this compound only).
-
-
This compound Administration:
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
The volume of injection should be appropriate for the mouse's weight (e.g., 10 mL/kg).[6]
-
The timing of this compound administration is critical. It is typically given 30 to 60 minutes prior to doxorubicin administration.[1][3][6]
-
-
Doxorubicin Administration:
-
Following the specified pre-treatment time, administer the prepared doxorubicin solution via IP injection.
-
The control group should receive an equivalent volume of the vehicle (e.g., saline).[8]
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress, changes in body weight, and overall health.[2]
-
Follow the pre-determined experimental timeline for endpoint analysis (e.g., cardiac function assessment, tissue collection).
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound's cardioprotective action and a typical experimental workflow for studying its effects in a murine model of doxorubicin-induced cardiotoxicity.
Caption: Proposed mechanism of this compound's cardioprotection.
Caption: Typical experimental workflow for this compound studies.
References
- 1. This compound Diminishes Doxorubicin-Induced Acute Ovarian Damage and Preserves Ovarian Function and Fecundity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound does not mitigate early vascular toxicity induced by doxorubicin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Early detection of myocardial changes with and without this compound using serial magnetic resonance imaging in a pre-clinical mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response relationship of this compound for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Determining Dexrazoxane Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane is a catalytic inhibitor of topoisomerase II and an iron chelator, recognized for its role as a cardioprotective agent against anthracycline-induced cardiotoxicity.[1][2] Its mechanism of action also lends itself to potential applications as an anticancer agent, either alone or in combination with other chemotherapeutics.[3] Establishing the appropriate in vitro concentration of this compound is a critical first step in designing experiments to explore its efficacy and mechanism of action. This document provides detailed application notes and protocols for determining the effective concentration range of this compound for in vitro studies, focusing on cytotoxicity, mechanism of action, and downstream signaling effects.
Data Presentation: In Vitro Efficacy of this compound
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. The following table summarizes quantitative data from various in vitro studies.
| Cell Line/System | Assay Type | Endpoint | This compound Concentration/IC50 | Reference |
| JIMT-1 (Breast Cancer) | Cell Viability (CCK8) | IC50 | 97.5 µM | [3][4] |
| MDA-MB-468 (Breast Cancer) | Cell Viability (CCK8) | IC50 | 36 µM | [3][4] |
| HL-60 (Leukemia) | Proliferation Assay | IC50 | 25 µM | [1] |
| Neonatal Rat Cardiomyocytes | LDH Assay | Cardioprotection | 10 - 100 µM | [5] |
| HTETOP (Fibrosarcoma) | Apoptosis Assay | Apoptosis Induction | 100 µM | [6] |
| Recombinant Human Topoisomerase II | Decatenation Assay | Enzyme Inhibition (IC50) | ≈ 60 µM |
Experimental Workflow for Determining this compound Concentration
A logical workflow is essential for efficiently determining the optimal this compound concentration for your specific in vitro model. The following diagram outlines a recommended experimental pipeline.
Caption: Experimental workflow for determining the optimal in vitro concentration of this compound.
This compound Signaling Pathway
This compound primarily exerts its effects through the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis. The following diagram illustrates this key signaling pathway.
Caption: Key signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol for Determining the IC50 of this compound using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the metabolic activity of a cell culture by 50% (IC50).
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO or sterile water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 500 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol for Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα or IIβ enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
This compound dilutions
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup (on ice):
-
Prepare a master mix containing assay buffer, ATP, kDNA, and water.[7]
-
Aliquot the master mix into reaction tubes.
-
Add this compound dilutions to the respective tubes. Include a no-drug control (with vehicle) and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Gel Electrophoresis:
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at approximately 85V for 1 hour or until the dye front has migrated sufficiently.[7]
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and destain with water.[7]
-
Visualize the DNA bands under UV light.
-
Inhibited reactions will show a band of catenated kDNA in the well, while uninhibited reactions will show decatenated mini-circles that migrate into the gel.
-
Protocol for Western Blot Analysis of γ-H2AX and Cleaved Caspase-3
This protocol detects markers of DNA damage (γ-H2AX) and apoptosis (cleaved caspase-3) in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient gels are suitable for the size of these proteins)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) and anti-cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (anti-γ-H2AX or anti-cleaved Caspase-3) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The determination of an appropriate in vitro concentration for this compound is a multi-step process that begins with broad cytotoxicity screening and progresses to more focused mechanistic studies. By following the outlined workflow and protocols, researchers can confidently identify a relevant concentration range for their specific cell model and experimental questions. The provided data and signaling pathway information serve as a valuable starting point for investigating the multifaceted biological activities of this compound.
References
- 1. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current and future role of this compound as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Application Notes: Co-administration of Dexrazoxane and Doxorubicin in Cell Culture
Introduction
Doxorubicin (DOX) is a highly effective anthracycline antibiotic widely used in chemotherapy for a variety of cancers.[1] However, its clinical utility is often limited by severe, dose-dependent cardiotoxicity.[1][2] Dexrazoxane (DEX) is the only FDA-approved cardioprotective agent used to mitigate the cardiac damage induced by anthracyclines.[3][4] The co-administration of these two agents in cell culture is a critical area of research for understanding the mechanisms of cardioprotection, evaluating potential impacts on anti-cancer efficacy, and developing safer chemotherapy regimens.
Mechanism of Action
-
Doxorubicin: DOX exerts its anticancer effects primarily through two mechanisms: 1) intercalation into DNA, and 2) inhibition of topoisomerase II (TOP2), an enzyme critical for DNA replication and repair. This leads to the formation of DNA double-strand breaks (DSBs) and subsequent apoptosis in rapidly dividing cancer cells.[5][6] A significant contributor to its cardiotoxicity is the generation of reactive oxygen species (ROS) through a process involving iron-doxorubicin complexes, which damage cardiomyocytes.[2][6][7]
-
This compound: DEX is believed to protect against DOX-induced cardiotoxicity through two primary pathways. First, it is a catalytic inhibitor of topoisomerase IIβ (TOP2B), which is a key mediator of doxorubicin's toxic effects in the heart.[5] By inhibiting TOP2B, DEX prevents DOX-induced DNA double-strand breaks in cardiomyocytes.[5] Second, DEX is a prodrug that is hydrolyzed in cells to a powerful iron-chelating agent, ADR-925.[5][8] This chelator binds to iron, preventing the formation of the iron-doxorubicin complexes that catalyze the production of damaging ROS.[7] Recent studies also suggest DEX can modulate microRNA pathways, such as upregulating miR-17-5p, which in turn attenuates the expression of the pro-apoptotic protein PTEN, further protecting cardiomyocytes.[3][9]
Applications in Research
-
Cardioprotection Studies: In vitro models, particularly using cardiomyocyte cell lines (e.g., H9C2) or primary cardiomyocytes, are essential for elucidating the protective mechanisms of DEX.[3][10] These studies allow for the detailed analysis of cellular viability, apoptosis, DNA damage, and mitochondrial function following co-treatment.
-
Anticancer Efficacy Evaluation: A critical concern with DEX is whether its protective effects extend to cancer cells, potentially reducing the effectiveness of DOX.[1][11] Co-culture studies using various cancer cell lines (e.g., breast cancer lines JIMT-1, MDA-MB-468; leukemia cell lines) are performed to assess if DEX interferes with DOX's cytotoxic activity.[1][12] Results can be schedule-dependent, with some studies showing synergistic cytotoxic effects and others indicating potential antagonism.[1][12]
-
Dose-Response and Scheduling Optimization: Cell culture experiments are invaluable for determining optimal concentration ratios and treatment schedules (e.g., pre-treatment vs. simultaneous treatment) to maximize cardioprotection while minimizing any potential interference with anticancer efficacy.[11][12] The typical dosage ratio of DEX to DOX is 10:1.[4]
Experimental Protocols
General Cell Culture and Treatment Protocol
This foundational protocol outlines the basic steps for cell seeding and co-administration of DEX and DOX. Specific parameters (cell density, drug concentrations, incubation times) should be optimized for each cell line and experimental endpoint.
-
Cell Seeding: Plate cells (e.g., H9C2 cardiomyocytes, JIMT-1 breast cancer cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density (e.g., 3 x 10³ to 7 x 10³ cells per well for 96-well plates).[1][11]
-
Adherence: Allow cells to adhere and grow overnight (or for 48 hours for some cell types) in a humidified incubator at 37°C with 5% CO₂.[1][10]
-
This compound Pre-treatment (if applicable): Remove the culture medium. Add fresh medium containing the desired concentration of DEX (e.g., 3 µM to 200 µM) or vehicle control (e.g., DMSO).[3][13] Incubate for a specified pre-treatment period (typically 1 to 3 hours).[3][13]
-
Doxorubicin Treatment: Add DOX directly to the DEX-containing medium at the desired final concentration (e.g., 0.1 µM to 5 µM).[3][10] For simultaneous treatment, add DEX and DOX at the same time.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 3, 24, or 72 hours).[1][13]
-
Assay Performance: Following incubation, proceed with the specific assay to measure the desired endpoint (e.g., viability, apoptosis, DNA damage).
Protocol 1: Cell Viability Assessment (MTT or CCK-8 Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Treatment: Seed and treat cells in a 96-well plate as described in the General Protocol.
-
Reagent Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) or CCK-8 solution to each well.[1][3][11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.[1][11]
-
Solubilization (MTT Assay): If using MTT, remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[1][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspase-3
This protocol detects a key marker of apoptosis.
-
Treatment: Seed cells in 6-well plates and treat as described in the General Protocol.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the cleaved caspase-3 signal to the loading control.
Protocol 3: DNA Damage Assessment (Neutral Comet Assay)
This protocol visualizes and quantifies DNA double-strand breaks in individual cells.
-
Treatment: Treat cells in suspension or detach adherent cells after treatment as described in the General Protocol. Ensure high cell viability (>90%) before starting the assay.
-
Cell Embedding: Mix a small volume of cell suspension (containing ~10,000 cells) with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold, neutral lysis solution for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer. Apply a voltage (e.g., ~1 V/cm) for a specific duration (e.g., 20-30 minutes). DNA fragments (from double-strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining: Stain the DNA on the slides with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the amount of DNA in the tail versus the head, which is a measure of DNA damage (often expressed as % Tail DNA or Olive Tail Moment).[13]
Data Presentation
Table 1: Effects of Doxorubicin and this compound on Cell Viability
| Cell Line | Drug(s) & Concentration | Treatment Time | Assay | Outcome | Reference |
| Primary Cardiomyocytes | DOX (0.1-5 µM) | 24 h | MTT | Dose-dependent decrease in viability. | [3] |
| Primary Cardiomyocytes | DOX + DEX (200 µM) | 24 h (DEX pre-treatment) | MTT | DEX improved cardiomyocyte viability decreased by DOX. | [3] |
| H9C2 Cardiomyoblasts | DOX (0.1-1 µM) | 24 h | Crystal Violet | Dose-dependent decrease in viability. | [10] |
| H9C2 Cardiomyoblasts | DOX (0.3 µM) + DEX (3 µM) | 24 h (DEX pre-treatment) | Crystal Violet | DEX protected against DOX-induced viability loss. | [10] |
| KK-15 Granulosa Cells | DOX | 3 h | CellTiter-Glo | Dose-dependent cytotoxicity. | |
| KK-15 Granulosa Cells | DOX + DEX (2 µM) | 3 h | CellTiter-Glo | DEX increased the DOX lethal dose 5- to 8-fold. | [13] |
| JIMT-1 Breast Cancer | DOX (0.005-1 µM), DEX (0.1-400 µM) | 72-96 h | CCK-8 | Both drugs reduced viability; combination showed antagonism. | [1] |
| MDA-MB-468 Breast Cancer | DOX (0.005-1 µM), DEX (0.1-400 µM) | 72-96 h | CCK-8 | Both drugs reduced viability; combination was additive. | [1] |
Table 2: Effects of Doxorubicin and this compound on Apoptosis and DNA Damage
| Cell Line | Drug(s) & Concentration | Treatment Time | Endpoint | Outcome | Reference |
| Primary Cardiomyocytes | DOX (0.1-3 µM) | 24 h | Cleaved Caspase-3 | Dose-dependent increase in cleaved caspase-3. | [3] |
| Primary Cardiomyocytes | DOX + DEX (200 µM) | 24 h | Cleaved Caspase-3 | DEX significantly lowered DOX-induced cleaved caspase-3. | [3] |
| Primary Cardiomyocytes | Daunorubicin (1 µM) + DEX (10 µM) | 18 h | Apoptosis (PI stain) | DEX prevented daunorubicin-induced apoptosis. | [14] |
| KK-15 Granulosa Cells | DOX (50 or 500 nM) | 3 h | DNA Damage (Comet Assay) | 40-50% increase in DNA damage. | |
| KK-15 Granulosa Cells | DOX + DEX (2 µM) | 3 h | DNA Damage (Comet Assay) | DEX prevented DOX-induced DNA damage. | [13][15] |
| HTETOP Cells | DOX (0.1 µM) + DEX | 24 h | Apoptosis (Annexin V) | Co-treatment increased apoptosis compared to DOX alone. | [11] |
Visualizations
References
- 1. In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of this compound (PHOENIX Study): dose response and time course of this compound-induced degradation of topoisomerase 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and this compound Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Dexrazoxane Efficacy in Human Living Myocardial Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing human living myocardial slices (LMS) as a high-fidelity ex vivo model to assess the efficacy of cardioprotective agents like dexrazoxane against chemotherapy-induced cardiotoxicity. The protocols outlined below are based on established methodologies and findings from studies evaluating this compound's protective effects against doxorubicin-induced cardiac injury.
Introduction
Doxorubicin, a potent anthracycline chemotherapy agent, is known for its dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[1] this compound is an FDA-approved cardioprotective agent used to mitigate this toxicity.[2][3] Its mechanisms of action are primarily attributed to two key pathways: the chelation of iron, which prevents the generation of harmful reactive oxygen species (ROS), and the inhibition of topoisomerase IIβ (Top2β), reducing DNA damage in cardiomyocytes.[3]
Human living myocardial slices (LMS) have emerged as a valuable translational model for cardiovascular research. These thin, viable sections of the human myocardium retain the native cellular architecture, including cardiomyocytes, fibroblasts, and the extracellular matrix, offering a more physiologically relevant environment compared to isolated cell cultures.[4] A proof-of-concept study by van der Geest et al. demonstrated that this compound can protect human LMS from doxorubicin-induced contractile dysfunction and structural damage, highlighting the utility of this model for preclinical evaluation of cardioprotective compounds.[1][5][6][7]
This document provides detailed protocols for the preparation of human LMS, the experimental setup for inducing cardiotoxicity with doxorubicin, and the application of this compound to assess its protective efficacy. It also includes methods for evaluating key functional and structural endpoints.
Data Presentation
The following tables summarize the expected quantitative data from experiments assessing the efficacy of this compound in human LMS.
Table 1: Contractile Function Assessment
| Treatment Group | Developed Force (mN/mm²) | Time to Peak Contraction (ms) | Time to 50% Relaxation (ms) |
| Vehicle Control | Baseline Value | Baseline Value | Baseline Value |
| Doxorubicin (10 µM) | Decreased | No significant change | Prolonged |
| This compound (100 µM) + Doxorubicin (10 µM) | Partially Restored | No significant change | Partially Restored |
| This compound (100 µM) | No significant change | No significant change | No significant change |
Table 2: Metabolic Activity Assessment
| Treatment Group | Glucose Consumption (µg/mg tissue/hour) | Lactate Production (µg/mg tissue/hour) |
| Vehicle Control | Baseline Value | Baseline Value |
| Doxorubicin (10 µM) | Decreased | Increased |
| This compound (100 µM) + Doxorubicin (10 µM) | Partially Restored | Partially Restored |
| This compound (100 µM) | No significant change | No significant change |
Table 3: Calcium Transient Analysis
| Treatment Group | Calcium Transient Amplitude (F/F₀) | Calcium Transient Decay (τ) |
| Vehicle Control | Baseline Value | Baseline Value |
| Doxorubicin (10 µM) | Decreased | Prolonged |
| This compound (100 µM) + Doxorubicin (10 µM) | Partially Restored | Partially Restored |
| This compound (100 µM) | No significant change | No significant change |
Table 4: Histological Assessment of Tissue Damage
| Treatment Group | Myofibrillar Disarray Score (Arbitrary Units) | Apoptosis Index (% TUNEL positive nuclei) |
| Vehicle Control | Minimal | Low |
| Doxorubicin (10 µM) | Severe | High |
| This compound (100 µM) + Doxorubicin (10 µM) | Moderate | Moderate |
| This compound (100 µM) | Minimal | Low |
Experimental Protocols
Protocol 1: Preparation of Human Living Myocardial Slices
This protocol is adapted from established methods for preparing viable adult ventricular myocardial slices.[8][9]
Materials and Reagents:
-
Human ventricular tissue (obtained from explanted hearts of patients undergoing cardiac transplantation, with appropriate ethical approval and consent)
-
Cardioplegic solution (e.g., St. Thomas' Hospital solution)
-
Slicing buffer: Tyrode's solution supplemented with 2,3-butanedione monoxime (BDM) (20-30 mM) to uncouple excitation-contraction.[9]
-
High-precision vibratome
-
Agarose (low gelling temperature)
-
Culture medium (e.g., Medium 199) supplemented with insulin-transferrin-selenium (ITS), fetal bovine serum (FBS), vascular endothelial growth factor (VEGF), basic fibroblast growth factor (FGF-basic), and antibiotics.[10]
-
Petri dishes, surgical instruments, and other standard laboratory equipment.
Procedure:
-
Tissue Acquisition and Transport: Immediately upon explantation, immerse the human ventricular tissue in ice-cold cardioplegic solution and transport it to the laboratory on ice.
-
Tissue Preparation: In a sterile biosafety cabinet, dissect a small block of the left ventricular free wall (approximately 1 cm³), ensuring the endocardial and epicardial surfaces are identifiable.
-
Embedding: Embed the tissue block in low-gelling-temperature agarose on the vibratome specimen holder. Align the tissue so that the myocardial fibers are parallel to the cutting blade to minimize damage.
-
Slicing: Submerge the embedded tissue in ice-cold slicing buffer. Cut slices to a thickness of 300 µm using a high-precision vibratome.
-
Slice Collection and Culture: Carefully transfer the slices to a holding bath with cold slicing buffer. Subsequently, culture the slices on semi-porous tissue culture inserts at an air-liquid interface in a 6-well plate containing culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 2: Doxorubicin-Induced Cardiotoxicity and this compound Treatment
Procedure:
-
Stabilization: Allow the human LMS to stabilize in culture for at least 24 hours before commencing treatment.
-
This compound Pre-treatment: For the cardioprotection group, pre-incubate the slices with culture medium containing this compound (e.g., 100 µM) for 1-2 hours.
-
Doxorubicin Treatment: Following pre-treatment (or directly for the doxorubicin-only group), replace the medium with fresh culture medium containing doxorubicin (e.g., 10 µM). The this compound-treated group should receive medium containing both this compound and doxorubicin.
-
Incubation: Incubate the slices for a defined period (e.g., 24-48 hours) to induce cardiotoxicity.
-
Endpoint Analysis: After the incubation period, proceed with the functional, metabolic, and structural assessments as described in the following protocols.
Protocol 3: Assessment of Contractile Function
Procedure:
-
Mount the LMS in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Attach one end of the slice to a fixed hook and the other to an isometric force transducer.
-
Electrically stimulate the slices at a physiological frequency (e.g., 1 Hz) using field electrodes.
-
Record the developed force and analyze parameters such as peak force, time to peak contraction, and time to 50% and 90% relaxation.
Protocol 4: Assessment of Metabolic Activity
Procedure:
-
At the end of the treatment period, collect the culture medium from each well.
-
Measure the concentration of glucose and lactate in the collected medium using commercially available colorimetric assay kits.
-
Normalize the consumption/production rates to the tissue weight.
Protocol 5: Assessment of Calcium Transients
Procedure:
-
Load the LMS with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Mount the slice on the stage of a confocal or fluorescence microscope equipped for live-cell imaging.
-
Electrically stimulate the slice and record the changes in fluorescence intensity over time.
-
Analyze the calcium transient parameters, including amplitude (peak fluorescence relative to baseline) and decay kinetics (tau).
Protocol 6: Histological and Immunohistochemical Analysis
Procedure:
-
Fix the LMS in 4% paraformaldehyde.
-
Process the fixed tissue for paraffin embedding and sectioning.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess overall morphology and with Masson's trichrome to evaluate fibrosis.
-
Perform immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) or use a TUNEL assay to quantify cell death.
-
Image the stained sections using light or fluorescence microscopy and quantify the extent of tissue damage and apoptosis.
Visualizations
Doxorubicin-Induced Cardiotoxicity and this compound's Protective Mechanisms
Caption: Doxorubicin and this compound Signaling Pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental Workflow Diagram.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. This compound Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial Slices: an Intermediate Complexity Platform for Translational Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound protects against doxorubicin-induced cardiotoxicity in susceptible human living myocardial slices: A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against doxorubicin‐induced cardiotoxicity in susceptible human living myocardial slices: A proof‐of‐concept study | Semantic Scholar [semanticscholar.org]
- 8. Preparation of viable adult ventricular myocardial slices from large and small mammals | Springer Nature Experiments [experiments.springernature.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. biorxiv.org [biorxiv.org]
Dexrazoxane for Anthracycline Extravasation: An Experimental Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracycline chemotherapeutics, such as doxorubicin and daunorubicin, are mainstays in oncology, but their administration carries the risk of extravasation—the accidental leakage of the drug from the vein into surrounding tissues. This can lead to severe, progressive tissue necrosis, requiring surgical intervention. Dexrazoxane is the only approved antidote for anthracycline extravasation, demonstrating significant efficacy in preventing or reducing tissue damage.[1][2] These application notes provide a detailed experimental protocol for studying the effects of this compound on anthracycline extravasation in a preclinical mouse model, along with supporting data and mechanistic insights.
Mechanism of Action
The precise mechanism by which this compound prevents anthracycline-induced tissue damage is not fully elucidated but is thought to involve two primary pathways.[2] this compound is a prodrug that is hydrolyzed in cells to its active form, ADR-925, a strong chelating agent. ADR-925 is believed to bind to iron, preventing the formation of anthracycline-iron complexes that catalyze the generation of reactive oxygen species (ROS), a key driver of cellular damage.[1] Additionally, this compound is a catalytic inhibitor of topoisomerase II, which may prevent anthracyclines from poisoning this enzyme and inducing DNA damage and apoptosis.[3][4]
Quantitative Data Summary
The efficacy of this compound in mitigating anthracycline extravasation has been quantified in both preclinical and clinical studies.
Preclinical Efficacy of this compound in a Mouse Model
| Anthracycline | This compound Treatment | Outcome Measure | Efficacy | Reference |
| Doxorubicin | Single systemic dose | Reduction in tissue lesion (AUC of wound size x duration) | 96% (P < 0.0001) | [3] |
| Daunorubicin | Single systemic dose | Reduction in tissue lesion (AUC of wound size x duration) | 70% (P < 0.0001) | [3] |
| Idarubicin | Single systemic dose | Reduction in tissue lesion (AUC of wound size x duration) | 87% (P = 0.0004) | [3] |
| Daunorubicin | Systemic this compound | Prevention of wound occurrence | 100% (0/9 mice developed wounds) | [2] |
| Daunorubicin | Topical DMSO + Systemic this compound | Prevention of wound occurrence | 33% (6/9 mice developed wounds) | [2] |
Clinical Efficacy of this compound in Patients with Anthracycline Extravasation
| Study Population | This compound Regimen | Outcome Measure | Efficacy | Reference |
| 54 patients | 1000 mg/m² Day 1 & 2, 500 mg/m² Day 3 | Prevention of necrosis requiring surgery | 98.2% (53/54 patients) | [2] |
Experimental Protocols
This section details the methodology for a preclinical extravasation study in a mouse model.
Murine Model of Anthracycline Extravasation
Objective: To induce a reproducible cutaneous lesion simulating anthracycline extravasation to test the efficacy of this compound.
Animal Model:
-
Species: Mouse
-
Age: 8-12 weeks
-
Sex: Female (often used, but both sexes can be utilized)
Materials:
-
Doxorubicin hydrochloride (or other anthracycline)
-
Sterile 0.9% saline
-
Sterile syringes (1 mL)
-
Sterile needles (26-27 gauge for intradermal injection)[6][7]
-
Clippers
-
70% alcohol swabs
-
Calipers for measurement
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave a small area on the flank or back of the mouse.
-
Cleanse the shaved area with a 70% alcohol swab.
-
Prepare a solution of doxorubicin in sterile saline. A common concentration is 0.5 mg/mL.[5]
-
Using a 26 or 27-gauge needle, perform an intradermal (ID) injection of 0.05 mL of the doxorubicin solution into the shaved area. This will create a visible bleb.[5][6]
-
A control group should be injected with 0.05 mL of sterile saline.
-
Monitor the animals daily for the development of erythema, induration, and ulceration.
This compound Treatment Protocol
Objective: To evaluate the efficacy of systemically administered this compound in preventing or reducing tissue damage following experimental anthracycline extravasation.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.167 M sodium lactate solution
-
Sterile syringes and needles for intraperitoneal (IP) injection
Procedure:
-
This compound Preparation: Immediately before use, solubilize this compound powder in 0.167 M sodium lactate to the desired concentration.
-
Treatment Groups:
-
Anthracycline + Saline (Control)
-
Anthracycline + this compound
-
-
Administration:
-
Dosing: The dose of this compound should be determined based on the dose of the anthracycline administered. Preclinical studies have shown efficacy with various dosing schemes.
Assessment of Tissue Damage
1. Macroscopic Evaluation:
-
Measure the perpendicular diameters of any resulting lesion (erythema, induration, ulceration) daily using calipers.[5]
-
Calculate the wound area (Area = Length x Width).
-
Photograph the lesions at regular intervals.
2. Histological Analysis:
-
At predetermined time points (e.g., day 3, 7, 14), euthanize a subset of animals from each group.
-
Excise the entire area of the lesion, including a margin of surrounding healthy tissue.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for:
-
Necrosis: Extent of cell death in the epidermis, dermis, and subcutis.
-
Inflammation: Infiltration of inflammatory cells.
-
Fibrosis: Deposition of collagen.
-
Re-epithelialization: Migration of keratinocytes to cover the wound.
-
Histological Scoring (Example): A semi-quantitative scoring system can be used to assess the severity of tissue damage.[8][9][10]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Epidermal Necrosis | None | Focal | Multifocal | Diffuse |
| Dermal Inflammation | None/Minimal | Mild | Moderate | Severe |
| Subcutaneous Necrosis | None | Focal | Multifocal | Diffuse |
| Fibrosis | None | Mild | Moderate | Severe |
Visualizations
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for a preclinical study of this compound in anthracycline extravasation.
Proposed Signaling Pathway of Anthracycline Extravasation and this compound Intervention
Caption: this compound's dual mechanism in preventing anthracycline-induced tissue damage.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. Anthracycline extravasation injuries: management with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of anthracycline extravasation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental model of doxorubicin extravasation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. queensu.ca [queensu.ca]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histology Scoring System for Murine Cutaneous Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Topoisomerase II after Dexrazoxane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes, existing as two isoforms, alpha (TOP2A) and beta (TOP2B), are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. They are also the targets of several anticancer drugs. Dexrazoxane (ICRF-187) is a catalytic inhibitor of Topo II, which locks the enzyme in a closed-clamp conformation around DNA without causing DNA cleavage. It is clinically used as a cardioprotective agent against anthracycline-induced cardiotoxicity. Understanding the molecular effects of this compound on Topo II isoforms is crucial for optimizing its clinical use and for the development of new targeted therapies. Western blotting is a fundamental technique to quantify the expression levels of TOP2A and TOP2B proteins in cells and tissues following this compound treatment, providing insights into its mechanism of action.
Signaling Pathways and Mechanisms
This compound treatment triggers a cascade of cellular events, primarily initiated by its interaction with Topoisomerase II. This leads to the depletion of both TOP2A and TOP2B isoforms, albeit through different mechanisms, and activates the DNA Damage Response (DDR) pathway.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to assess the impact of this compound on Topoisomerase II levels.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on TOP2A and TOP2B protein levels from various studies.
Table 1: Effect of this compound on Topoisomerase IIα (TOP2A) Protein Levels
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect on TOP2A | Citation |
| HTETOP | 100, 500 | 24 | Reduced protein level | [1] |
| HTETOP | 100 | 24 | 3-fold decrease in mRNA | [2] |
| HTETOP | 1, 5, 25, 100, 200 | 24 | Concentration-dependent depletion | [2][3] |
| HTETOP | 100 | 3, 6, 12, 24 | Time-dependent depletion | [2][3] |
| Human PBMCs | 100 mg/m² (in vivo) | 1-12 | No significant variation | [4][5] |
Table 2: Effect of this compound on Topoisomerase IIβ (TOP2B) Protein Levels
| Cell Line/Tissue | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect on TOP2B | Citation |
| Neonatal Rat Cardiac Myocytes | - | - | Almost complete reduction in the nucleus | |
| Neonatal Ventricular Cardiomyocytes | 10 | 6, 12, 24 | Partial depletion starting at 6h, most pronounced at 12-24h | [6] |
| H9C2 Rat Cardiomyocytes | 100 | 1, 2, 4, 6 | Time-dependent disappearance | [3] |
| Mouse Heart | 100 mg/kg (in vivo) | 6 | Nearly undetectable | [3] |
| Mouse Heart | 200 mg/kg (in vivo) | 24 | 63% of control | [3] |
| Human PBMCs | 100 mg/m² (in vivo) | 1 | Reduced to 14-21% of baseline | [4] |
| Human PBMCs | 100 mg/m² (in vivo) | 12 | Degradation persisted | [4][5] |
| Human PBMCs | 100 mg/m² (in vivo) | 24 | Returned to baseline | [4][5] |
| HTETOP | 1, 5, 25, 100, 200 | 24 | Concentration-dependent depletion | [2] |
| HTETOP | 100 | 3, 6, 12, 24 | Time-dependent depletion | [2] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A variety of cell lines can be used, including human fibrosarcoma (HTETOP), rat cardiomyocytes (H9C2), and human embryonic kidney cells (HEK293).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-500 µM) for different time points (e.g., 1-24 hours) as indicated by the experimental design.[1][2][3] Include a vehicle-treated control group.
Protein Extraction
-
Harvesting: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis: Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. The volume of lysis buffer depends on the number of cells (e.g., 1 mL per 10⁷ cells).
-
Scraping: For adherent cells, use a cold plastic cell scraper to detach the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at approximately 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin).
-
Calculation: Calculate the protein concentration of the samples based on the standard curve.
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates to the same concentration.
-
Add an equal volume of 2x Laemmli sample buffer to the desired amount of protein (typically 10-50 µg per lane).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with primary antibodies specific for TOP2A and TOP2B overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Loading Control: Also, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or Lamin B1) to serve as a loading control.[4][5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the Topoisomerase II bands to the corresponding loading control bands to correct for variations in protein loading.
-
Express the results as a percentage or fold change relative to the untreated control.
-
References
- 1. The catalytic topoisomerase II inhibitor this compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase [ecancer.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving Dexrazoxane Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of therapeutic agents in preclinical studies is paramount. Dexrazoxane, a cardioprotective agent and topoisomerase II inhibitor, presents unique challenges in in vitro assays due to its limited aqueous solubility. This technical support center provides a comprehensive guide to understanding and overcoming these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in common laboratory solvents?
A1: this compound has limited solubility in aqueous solutions. It is sparingly soluble in water (approximately 10-12 mg/mL at 25°C) and slightly soluble in ethanol and methanol.[1] For in vitro studies, it is common to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO), where its solubility is significantly higher.
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This can be caused by several factors:
-
"Salting out" effect: The high salt concentration in some cell culture media can decrease the solubility of this compound.
-
pH shifts: this compound's solubility is pH-dependent, with better solubility at a lower pH.[1] The pH of your cell culture medium (typically around 7.2-7.4) may be too high to maintain solubility, especially at higher concentrations. This compound degrades rapidly at a pH above 7.0.[2]
-
High final concentration: The final concentration of this compound in your assay may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Interaction with media components: Specific components in the media, such as high concentrations of calcium or phosphate, could potentially interact with this compound and contribute to precipitation.
Q3: How can I prepare a stable stock solution of this compound?
A3: A common method is to prepare a high-concentration stock solution in 100% DMSO.[3][4][5] For example, a 10 mg/mL stock solution can be prepared. It is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing for an experiment, the stock solution should be serially diluted in the cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q4: What is the mechanism of action of this compound that I should consider in my experimental design?
A4: this compound has a dual mechanism of action. Firstly, it is a prodrug that is hydrolyzed intracellularly to its active metabolite, ADR-925. ADR-925 is a strong iron chelator that can prevent the formation of damaging reactive oxygen species (ROS) often associated with anthracycline-induced cardiotoxicity.[6][7] Secondly, this compound itself acts as a catalytic inhibitor of topoisomerase II (both alpha and beta isoforms).[8][9][10] This inhibition leads to the accumulation of DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately inducing apoptosis in cancer cells.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in Cell Culture Medium | High final concentration of this compound. | 1. Reduce the final concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in the cell culture medium before adding to the final culture volume. This gradual decrease in solvent polarity can help maintain solubility. |
| pH of the cell culture medium is too high. | 1. pH Adjustment (with caution): Carefully adjust the pH of your final working solution. See the detailed protocol below. Note that altering the pH of the entire culture medium can affect cell viability and should be carefully controlled. | |
| "Salting out" effect from media components. | 1. Test Different Media: If possible, test the solubility of this compound in different basal media (e.g., DMEM vs. RPMI-1640) to see if precipitation is media-dependent. 2. Use a Co-solvent: Consider the use of a co-solvent like PEG-400 or a solubilizing agent like cyclodextrin in your working solution preparation. See the protocol below. | |
| Inconsistent Experimental Results | Degradation of this compound in solution. | 1. Prepare Fresh Working Solutions: this compound is susceptible to hydrolysis, especially at neutral or alkaline pH.[2] Always prepare fresh working solutions from your frozen stock solution for each experiment. 2. Minimize Time in Aqueous Solution: Add the this compound working solution to your cells as quickly as possible after preparation. |
| Inaccurate stock solution concentration. | 1. Verify Stock Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method like HPLC. 2. Proper Storage: Ensure your DMSO stock is stored in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and water absorption, which can affect concentration and solubility. | |
| Cell Toxicity Unrelated to this compound's Known Mechanism | High final concentration of the organic solvent (e.g., DMSO). | 1. Calculate Final Solvent Concentration: Always calculate the final percentage of your organic solvent in the cell culture medium. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v). 2. Include a Vehicle Control: Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used for the this compound stock) to account for any solvent-induced effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Procedure for Stock Solution (10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture wells is below the toxic level for your specific cell line (generally <0.5%).
-
Use the working solutions immediately after preparation.
Protocol 2: pH Adjustment of this compound Working Solution
Note: This procedure should be performed with caution as altering the pH can affect both this compound stability and cell viability. It is recommended to perform a pilot experiment to determine the optimal pH for your specific assay.
Materials:
-
This compound working solution in cell culture medium
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter with a micro-probe
Procedure:
-
Prepare the this compound working solution in cell culture medium as described in Protocol 1.
-
Using a calibrated pH meter, measure the initial pH of the solution. The typical pH of cell culture medium is between 7.2 and 7.4.
-
To lower the pH, add sterile 0.1 M HCl dropwise while gently stirring and continuously monitoring the pH. A target pH of around 6.8-7.0 may improve solubility without significantly impacting most cell lines for short-term assays.
-
To raise the pH (if necessary, though less common for improving this compound solubility), add sterile 0.1 M NaOH dropwise.
-
Once the target pH is reached, filter-sterilize the solution using a 0.22 µm syringe filter before adding it to the cells.
-
Always include a vehicle control with the same pH adjustment in your experiment.
Protocol 3: Using Co-solvents to Enhance this compound Solubility
Note: The addition of co-solvents can impact cellular functions. It is crucial to include appropriate controls to assess the effect of the co-solvent alone.
Using Polyethylene Glycol 400 (PEG-400):
-
Prepare a concentrated stock solution of this compound in a mixture of DMSO and PEG-400 (e.g., a 1:1 ratio).
-
This stock can then be serially diluted in the cell culture medium. The final concentration of both DMSO and PEG-400 should be kept to a minimum (e.g., <0.5% each).
Using Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD):
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add this compound powder to the HP-β-CD solution and stir vigorously, potentially with gentle heating, to facilitate the formation of an inclusion complex.
-
This aqueous stock solution can then be sterile-filtered and diluted in cell culture medium. This method has the advantage of avoiding organic solvents.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway of this compound and a typical experimental workflow for an in vitro assay.
Caption: Dual mechanism of action of this compound.
Caption: Typical experimental workflow for in vitro assays.
References
- 1. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Chemistry of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The catalytic topoisomerase II inhibitor this compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ahajournals.org [ahajournals.org]
Technical Support Center: Dexrazoxane in DMSO
This technical support center provides guidance on the long-term stability of dexrazoxane when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve crystalline this compound in anhydrous (or low water content) DMSO to your desired concentration. The solubility of this compound in DMSO is approximately 10 mg/mL[1]. For optimal stability, it is recommended to use an inert gas, such as argon or nitrogen, to purge the solvent of choice before dissolving the compound[1]. Ensure the crystalline solid is fully dissolved before storage.
Q2: What is the recommended storage condition for this compound in DMSO stock solutions?
Q3: How stable is this compound in DMSO at room temperature?
Storing this compound in DMSO at room temperature for extended periods is not recommended. One study on a large set of diverse compounds in DMSO showed that after 6 months at room temperature, the probability of observing the compound was 83%, which dropped to 52% after one year[5]. Given that this compound is susceptible to hydrolysis, storage at room temperature, where absorbed water can facilitate degradation, should be avoided.
Q4: What are the potential degradation pathways for this compound in DMSO?
The primary known degradation pathway for this compound is hydrolysis, which leads to the opening of its piperazinedione rings[6][7]. This process is well-documented in aqueous solutions and results in the formation of one-ring open intermediates and ultimately the active chelating agent ADR-925[7][8]. Since DMSO is hygroscopic (readily absorbs water from the atmosphere), contamination of the DMSO stock with water can lead to the hydrolysis of this compound over time[9][10]. Studies on general compound stability in DMSO have shown that water is a more significant factor in compound degradation than oxygen[9][11].
Q5: Can I use a this compound in DMSO solution that has been stored for a long time?
If a this compound in DMSO solution has been stored for a period exceeding the general recommendations (1 month at -20°C, 6 months at -80°C), or if its storage conditions have been compromised (e.g., exposure to moisture or temperature fluctuations), it is advisable to re-examine its efficacy or purity before use[2].
Troubleshooting Guide
Q: My frozen this compound in DMSO solution shows signs of precipitation after thawing. What should I do?
A: Precipitation upon thawing can occur, especially with highly concentrated stock solutions. First, try to redissolve the compound by gently warming the solution (e.g., to 37°C) and vortexing. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the concentration is too high for the storage temperature. It is recommended to prepare fresh solutions at a concentration that remains stable upon freezing and thawing[12].
Q: I've noticed a change in the color of my this compound in DMSO solution. Is it still usable?
A: A change in color can be an indicator of chemical degradation. It is strongly recommended not to use a solution that has changed in appearance. Prepare a fresh stock solution from solid this compound.
Q: My experiments using an older stock of this compound in DMSO are yielding inconsistent or unexpected results. Could this be a stability issue?
A: Yes, a loss of biological activity or inconsistent results can be a sign that the this compound has degraded in the stock solution. To confirm this, you can perform a quality control check, such as an HPLC analysis, to determine the purity of the stock solution. If this is not feasible, it is best to prepare a fresh stock solution.
Q: Is there any known interaction between this compound and DMSO?
A: While there is no direct evidence of a chemical reaction between this compound and DMSO under typical storage conditions, some in vivo animal studies have shown that the concurrent topical use of DMSO can reduce the efficacy of systemically administered this compound for treating anthracycline extravasation[13][14]. This suggests a potential for interaction, although the mechanism and its relevance to in vitro stock solution stability are not clear.
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent/Solution | Concentration | Storage Temperature | Stability | Reference |
| DMSO | ~10 mg/mL | - | Soluble | [1] |
| Dimethyl formamide | ~5 mg/mL | - | Soluble | [1] |
| PBS (pH 7.2) | ~0.25 mg/mL | - | Aqueous solutions not recommended for storage for more than one day | [1] |
| Sterile Water (reconstituted) | 10 mg/mL | Room Temperature | Stable for at least 8 hours | [6] |
| 0.167 M Sodium Lactate (reconstituted) | 10 mg/mL | Room Temperature | Stable for at least 8 hours | [6] |
| Infusion Solutions | 1 mg/mL and 3 mg/mL | Room Temperature | Stable for at least 24 hours and 8 hours, respectively | [6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by RP-HPLC
This protocol outlines a general method for determining the chemical stability of this compound in a DMSO stock solution over time.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of crystalline this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Aliquot the stock solution into several vials appropriate for the time points of the study.
2. Storage Conditions:
-
Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Protect the samples from light.
3. Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. RP-HPLC Method:
-
Column: C18 column (e.g., Kromasil C18, 250x4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, 5% orthophosphoric acid, 0.01 M ammonium dihydrogen phosphate, and tetrahydrofuran (e.g., in a 10:40:30:20 v/v ratio), with the pH adjusted to 4.2.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 272 nm.
-
Run Time: Approximately 12 minutes.
5. Data Analysis:
-
At time zero, the peak area of the this compound peak is considered 100%.
-
At each subsequent time point, calculate the percentage of the remaining this compound by comparing the peak area to the initial peak area.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Hydrolysis is a key degradation route for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. quora.com [quora.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 6. Physical and chemical stability of reconstituted and diluted this compound infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. droracle.ai [droracle.ai]
troubleshooting unexpected results in dexrazoxane western blots
Welcome to the technical support center for troubleshooting unexpected results in dexrazoxane Western blots. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound and now I see a very weak or no signal for Topoisomerase II (TOP2). Is my experiment failing?
A1: Not necessarily. A common effect of this compound is the depletion of TOP2A and TOP2B protein levels.[1][2][3] This effect can be dependent on the concentration of this compound used and the duration of the treatment.[1][4] Therefore, a decrease in signal may be an expected biological outcome of the drug's activity.
Q2: What is the mechanism behind this compound-induced TOP2 depletion?
A2: this compound can induce the proteasomal degradation of TOP2B.[5] For TOP2A, the mechanism is more complex and may involve a decrease in mRNA levels, which is not always reversible with proteasome inhibitors.[1]
Q3: I am seeing unexpected bands in my Western blot after this compound treatment. What could be the cause?
A3: Unexpected bands can arise from several factors. These may include protein degradation, post-translational modifications, or non-specific antibody binding.[6][7][8] this compound is known to induce DNA damage responses, which can lead to modifications of various proteins.[9] It is also possible that the bands represent cleaved forms of the target protein.[8][10]
Q4: Can this compound interfere with the electrophoresis process itself?
A4: A phenomenon known as "band depletion" has been described, where the formation of this compound-DNA-TOP2A complexes can prevent the protein from entering the gel.[1] Treating samples with DNase I before loading can help to mitigate this issue.[1]
Q5: Are the effects of this compound on TOP2 levels consistent across all cell types?
A5: No, the effects of this compound can be cell-type specific.[3] For example, the depletion of TOP2A has been observed in some cancer cell lines but not in others.[3] It is important to characterize the effect of this compound in your specific experimental model.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter with your this compound Western blots.
Problem 1: Weak or No TOP2 Signal
| Possible Cause | Recommended Solution |
| Expected biological effect of this compound | This compound can cause the degradation of TOP2A and TOP2B.[1][2][3][5] Consider this a potential positive result. To confirm, you can perform a time-course or dose-response experiment to observe the gradual decrease in TOP2 levels.[1][4] |
| Insufficient protein loaded | Ensure you are loading an adequate amount of total protein per lane. A typical range is 10-15 µg of cell lysate.[11] Perform a protein concentration assay before loading. |
| Poor antibody affinity or concentration | Use an antibody that is validated for Western blotting and specific to your target (TOP2A, TOP2B, or both). Optimize the primary antibody concentration by performing a titration.[12] |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[13] For large proteins like TOP2, you may need to optimize the transfer time and buffer composition. Adding a small amount of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.[11] |
| "Band depletion" phenomenon | The formation of drug-DNA-protein complexes may prevent entry into the gel.[1] Pre-treat your samples with DNase I to release TOP2 from DNA complexes.[1] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.[14] Some antibodies may perform better with a specific blocking agent, so consult the antibody datasheet.[15] |
| Antibody concentration too high | High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[12][16] Optimize antibody concentrations through titration. |
| Insufficient washing | Wash the membrane thoroughly with TBST after primary and secondary antibody incubations. Increase the number and duration of washes if the background is high.[12][13] |
| Membrane contamination | Handle the membrane with clean forceps to avoid contamination from skin oils and proteins.[17] Ensure all incubation trays and equipment are clean.[17][18] |
Problem 3: Unexpected or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation. |
| Protein modifications | This compound can induce post-translational modifications. Consult literature for potential modifications of your target protein in response to this compound or DNA damage.[7][9] |
| Non-specific antibody binding | Ensure your primary antibody is specific for the target protein. You can run a control lane with a lysate from a cell line known not to express the target protein. Also, consider using an affinity-purified secondary antibody.[6] |
| Protein multimers | Incomplete denaturation of samples can lead to the formation of dimers or multimers, appearing as higher molecular weight bands.[8] Ensure your sample buffer contains a sufficient concentration of reducing agent (like DTT or β-mercaptoethanol) and that samples are adequately heated before loading. |
Experimental Protocols
General Western Blot Protocol for this compound-Treated Cells
-
Cell Lysis:
-
After treating cells with this compound for the desired time and concentration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Sample Preparation and Electrophoresis:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
For high molecular weight proteins like TOP2, a wet transfer overnight at 4°C is often recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TOP2A or anti-TOP2B) at the recommended dilution overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an appropriate imaging system.
-
Quantitative Data Summary
The following table summarizes the general effects of this compound on TOP2A and TOP2B protein levels as observed in various studies.
| Treatment | Protein | Cell Type | Effect on Protein Level | Reference |
| This compound (concentration-dependent) | TOP2A | HTETOP | Decrease | [1] |
| This compound (time-dependent) | TOP2A | HTETOP | Slow decrease over 24h | [1] |
| This compound | TOP2B | Mouse Heart | Transient depletion | [2] |
| This compound | TOP2B | H9C2 Cardiomyocytes | Depletion | [2] |
| This compound | TOP2A | HTETOP | Decrease | [9] |
| This compound | TOP2B | H9C2 Cardiomyocytes | Time-dependent disappearance | [4] |
| This compound | TOP2A | H9C2 Cardiomyocytes | No observable effect | [4] |
Visual Guides
Experimental Workflow
Caption: A typical workflow for a Western blot experiment involving this compound treatment.
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound's effects on TOP2A and TOP2B.
Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting of common this compound Western blot issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound may prevent doxorubicin-induced DNA damage via depleting both Topoisomerase II isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 9. The catalytic topoisomerase II inhibitor this compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Doctor™ — Protein Band Size and Pattern Problems | Bio-Rad [bio-rad.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. licorbio.com [licorbio.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. This compound Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dexrazoxane to Doxorubicin Ratios in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the use of dexrazoxane for cardioprotection in doxorubicin-based animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound (DEX) to doxorubicin (DOX) ratio for cardioprotection in animal models?
A1: The optimal DEX:DOX ratio varies depending on the animal model and the specific anthracycline used. In mice, a ratio of 10:1 to 20:1 (DEX:DOX) has been shown to be effective when administered from 30 minutes before to 15 minutes after DOX.[1] For rats, a 20:1 ratio has been used in studies.[2] In canine studies, a 10:1 ratio is often employed.[3] It is crucial to note that higher doses of DOX may require higher ratios of DEX for effective cardioprotection.[2]
Q2: When is the best time to administer this compound in relation to doxorubicin?
A2: this compound is most effective when administered shortly before doxorubicin. In mice, administration between 30 minutes before and 15 minutes after doxorubicin has been found to be optimal.[1] For canine patients, this compound is typically given as an intravenous infusion 10-15 minutes before doxorubicin administration.[3][4] The rationale for this timing is to ensure that this compound is present to exert its cardioprotective effects when doxorubicin is introduced.
Q3: Does this compound interfere with the antitumor efficacy of doxorubicin?
A3: Preclinical studies in various experimental tumor models have indicated that this compound does not interfere with the antineoplastic activity of doxorubicin.[1] In some instances, a synergistic antitumor effect has been observed, particularly when combined with cyclophosphamide.[1] However, the impact on antitumor efficacy can be cell-line specific, with some in vitro studies showing modest synergy and others modest antagonism.[5]
Q4: What are the key mechanisms by which this compound provides cardioprotection?
A4: this compound is believed to exert its cardioprotective effects through two primary mechanisms. Firstly, its hydrolyzed active form acts as an iron chelator, preventing the formation of doxorubicin-iron complexes that generate reactive oxygen species and cause mitochondrial damage.[6][7] Secondly, this compound can induce the degradation of topoisomerase IIβ (Top2β), an enzyme implicated in doxorubicin-induced DNA damage in cardiomyocytes.[3]
Q5: What are common adverse effects of this compound observed in animal studies?
A5: While generally well-tolerated, this compound can be associated with myelosuppression, particularly at higher doses. In some studies, an increased incidence of anemia and neutropenia has been observed when this compound is co-administered with doxorubicin.[8][9] Testicular atrophy has also been reported in rats and dogs at doses lower than those used in humans.[4]
Troubleshooting Guide
Issue 1: Inconsistent or suboptimal cardioprotection with this compound.
-
Possible Cause: The DEX:DOX ratio may be too low for the dose of doxorubicin being used.
-
Troubleshooting Step: Consider increasing the DEX:DOX ratio. Studies have shown that higher doses of doxorubicin require higher ratios of this compound for effective cardioprotection.[2] Refer to the dose-response data in the tables below.
-
-
Possible Cause: The timing of this compound administration may not be optimal.
-
Troubleshooting Step: Ensure this compound is administered shortly before doxorubicin. A window of 30 minutes before to 15 minutes after doxorubicin administration is a good starting point based on mouse studies.[1]
-
-
Possible Cause: The animal model or strain may have different sensitivities.
-
Troubleshooting Step: Review literature specific to your chosen animal model and strain to determine established effective ratios and timings.
-
Issue 2: Concerns about this compound affecting experimental outcomes.
-
Possible Cause: Interference with doxorubicin's antitumor effect.
-
Troubleshooting Step: While preclinical data largely suggests no interference, it is advisable to include a doxorubicin-only control group in your study design to directly assess any potential impact on tumor growth or regression in your specific tumor model.[1]
-
-
Possible Cause: this compound-induced toxicity.
-
Troubleshooting Step: Monitor complete blood counts to assess for myelosuppression. If significant toxicity is observed, consider adjusting the this compound dose.
-
Quantitative Data Summary
Table 1: Effective this compound:Doxorubicin Ratios in Different Animal Models
| Animal Model | Effective DEX:DOX Ratio | Key Findings | Citations |
| Mice | 10:1 to 20:1 | Dose-dependent decrease in mean total score (MTS) for cardiomyopathy. Less efficacious at higher DOX doses. | [1][2] |
| Rats | 20:1 | Reduced MTS for cardiomyopathy. Cardioprotective effects evident for over 6 months post-dosing. | [1][2] |
| Dogs | 10:1 to 20:1 | Reduced MTS for cardiomyopathy, though some cardiac lesions were still present at higher DOX doses. | [2][3] |
Table 2: Impact of this compound on Doxorubicin-Induced Cardiotoxicity Markers
| Animal Model | Biomarker | Effect of this compound | Citations |
| Mice | Left Ventricular Ejection Fraction (LVEF) | Prevented decline in LVEF. | [10][11] |
| Mice | Pulse Wave Velocity | Prevented increase in pulse wave velocity. | [10] |
| Mice | SERPINA3N | Prevented upregulation in tissue and plasma. | [10][11] |
| Rats | Serum MDA and cTnI | Decreased levels, indicating reduced oxidative stress and cardiac injury. | [12][13] |
| Rats | Cardiomyocyte Apoptosis | Relieved cardiomyocyte apoptosis. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Doxorubicin and this compound Administration in Mice
-
Drug Preparation:
-
Dissolve doxorubicin hydrochloride in sterile 0.9% NaCl to the desired concentration.
-
Dissolve this compound in a suitable vehicle (e.g., sterile water for injection) according to the manufacturer's instructions.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection. A common dose is 40 mg/kg for a 10:1 ratio with 4 mg/kg doxorubicin.[10][11]
-
Thirty minutes after this compound administration, administer doxorubicin via i.p. injection.[11]
-
Treatment is typically performed weekly for a specified number of weeks (e.g., 6 weeks).[10][11]
-
Protocol 2: Assessment of Cardiotoxicity via Echocardiography in Mice
-
Anesthesia: Anesthetize mice with isoflurane.
-
Imaging:
-
Use a high-frequency ultrasound system with a linear transducer.
-
Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles.
-
-
Measurements:
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
-
-
Frequency: Perform imaging at baseline and at specified time points throughout the study (e.g., weeks 2 and 6).[10][11]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Doxorubicin Cardiotoxicity and this compound's Protective Actions.
Caption: General Experimental Workflow for Evaluating this compound in Animal Models.
References
- 1. Preclinical models of cardiac protection and testing for effects of this compound on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response relationship of this compound for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 6. This compound in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Frontiers | Utilization of this compound in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity [frontiersin.org]
- 10. This compound prevents vascular toxicity in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac Protective Effects of this compound on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing dexrazoxane precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dexrazoxane. The focus is on preventing precipitation and ensuring the stability of aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1][2] It is a cyclic derivative of EDTA and functions as an intracellular chelating agent.[3][4][5] Its solubility in aqueous solutions is a significant concern because it is only slightly soluble in water and is prone to hydrolysis and precipitation, especially under certain conditions.[3][6] The stability of the solution is critical, as the hydrolysis of this compound before it reaches its target can severely hamper its therapeutic action.[7][8][9]
Q2: What are the key factors that lead to this compound precipitation?
Several factors can cause this compound to precipitate from an aqueous solution:
-
pH: This is the most critical factor. This compound degrades rapidly at a pH above 7.0.[3][4][10] It is commercially supplied as a hydrochloride salt, which, upon reconstitution, creates a highly acidic solution (pH 1.0 - 3.0) to maintain solubility.[3][4] If the pH of the solution is adjusted towards neutral or alkaline, precipitation is likely to occur.
-
Temperature: While room temperature storage is possible for short periods, refrigeration can sometimes lead to precipitation in certain preparations.[9] Conversely, elevated temperatures can accelerate degradation.
-
Concentration: Higher concentrations of this compound are more prone to precipitation. Diluting the reconstituted solution to a working concentration of 1.3 to 3.0 mg/mL is a standard practice to maintain stability.[3][11]
-
Incorrect Diluent: The choice of diluent is crucial. This compound is incompatible with certain solutions. Using an incorrect diluent can alter the pH and ionic strength, leading to precipitation.[11]
-
Time: this compound solutions have limited stability. Over time, the compound can hydrolyze and degrade, leading to the formation of insoluble products.[6]
Q3: My reconstituted this compound solution appears cloudy or has formed a precipitate. What should I do?
If you observe any particulate matter, cloudiness, or precipitate in your this compound solution, it should be discarded immediately.[3] Do not use the solution. The presence of a precipitate indicates that the drug is no longer fully dissolved, which can lead to inaccurate dosing and potential safety risks. Review your preparation protocol to identify any potential causes, such as incorrect pH, diluent, or storage conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of this compound solutions.
Issue 1: Precipitation occurs immediately upon reconstitution.
| Potential Cause | Recommended Action |
| Incorrect Reconstitution Solvent: | Ensure you are using the correct solvent as specified by the manufacturer. For most commercial preparations (e.g., Zinecard®), this is Sterile Water for Injection, USP.[4][11] Other formulations may require 0.167 M (M/6) Sodium Lactate Injection.[10][12] |
| Contaminated Solvent: | Use a fresh, sterile, and unopened vial of the appropriate reconstitution solvent. |
| Incorrect Volume: | Use the precise volume of solvent for reconstitution to achieve the target concentration, typically 10 mg/mL.[3][11] An incorrect volume will alter the concentration and pH. |
Issue 2: Precipitation occurs after diluting the reconstituted solution.
| Potential Cause | Recommended Action |
| Incompatible Diluent: | The reconstituted solution must be further diluted with a compatible infusion solution. Lactated Ringer's Injection, USP, is commonly recommended.[3][4][11] Some formulations are also compatible with 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[12] Crucially, some sources state this compound is incompatible with 0.9% Sodium Chloride. [11] Always verify compatibility for your specific product. |
| Final Concentration Too High: | The final concentration in the infusion bag should typically be between 1.3 and 5.0 mg/mL.[12] For Zinecard®, the recommended range is 1.3 to 3.0 mg/mL.[3] Exceeding this range increases the risk of precipitation. |
| pH Shift: | The diluent will raise the pH of the highly acidic reconstituted solution. The final infusion solution pH is typically between 3.5 and 5.5.[3][4] If the diluent is alkaline or poorly buffered, it may raise the pH too much, causing precipitation. |
| Mixing with Other Drugs: | Do not mix this compound with any other drugs in the same infusion bag.[12][13] |
Issue 3: Solution becomes cloudy during storage.
| Potential Cause | Recommended Action |
| Exceeded Stability Time: | Adhere strictly to the recommended storage times and temperatures. Stability is very limited. For example, the reconstituted solution (10 mg/mL) is often stable for only 30 minutes at room temperature or up to 3 hours under refrigeration (2° to 8°C).[3][4] The final diluted solution may be stable for only 1 hour at room temperature or up to 4 hours under refrigeration.[3][11] |
| Temperature Fluctuation: | Store solutions at a constant, controlled temperature. Avoid freezing. One study noted that precipitation could occur within 24 hours when a 10 mg/mL solution was stored at 4°C.[9] |
Data and Properties
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (25 °C) | 10-12 mg/mL (Slightly Soluble) | [6] |
| 0.1 N HCl | 35-43 mg/mL (Sparingly Soluble) | [6] |
| 0.1 N NaOH | 25-34 mg/mL | [6] |
| PBS (pH 7.2) | ~0.25 mg/mL | [14] |
| DMSO | ~10 mg/mL | [14] |
| Dimethyl formamide | ~5 mg/mL | [14] |
| Methanol | Very Slightly Soluble | [3] |
| Cyclohexane | Insoluble | [3] |
Table 2: Key Physicochemical Properties and Stability Information
| Parameter | Value / Information | Reference |
| Chemical Class | Bisdioxopiperazine, EDTA derivative | [3][6] |
| pKa | 2.1 - 2.2 | [3][4][10] |
| pH of Reconstituted Solution | 1.0 - 3.0 (with Sterile Water for Injection) | [3][4] |
| pH of Final Diluted Solution | 3.5 - 5.5 (in Lactated Ringer's) | [3][4] |
| Degradation | Degrades rapidly above pH 7.0 | [3][4][10] |
| Reconstituted Stability (10 mg/mL) | 30 minutes at room temp; up to 3 hours at 2-8°C | [3][4] |
| Diluted Stability (1.3-3.0 mg/mL) | 1 hour at room temp; up to 4 hours at 2-8°C | [3][11] |
Visual Guides and Workflows
The following diagrams illustrate key workflows for preparing and troubleshooting this compound solutions.
Caption: Workflow for preparing a stable this compound infusion solution.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Experimental Protocols
Protocol: General Procedure for Reconstitution and Dilution of Lyophilized this compound
This protocol is a generalized guide based on common commercial formulations. Users must always refer to the specific package insert for the product they are using.
Materials:
-
Vial of lyophilized this compound hydrochloride (e.g., 250 mg or 500 mg)
-
Sterile Water for Injection, USP (or 0.167 M Sodium Lactate Injection, USP, if specified)
-
Lactated Ringer's Injection, USP (or other specified compatible diluent)
-
Sterile syringes and needles
-
Intravenous infusion bag (e.g., PVC bag)
Procedure:
-
Preparation:
-
Perform all procedures under aseptic conditions (e.g., in a biological safety cabinet).
-
Allow the this compound vial and the reconstitution solvent to reach room temperature if refrigerated.
-
-
Reconstitution:
-
Using a sterile syringe, withdraw the specified volume of the correct reconstitution solvent (e.g., 25 mL for a 250 mg vial; 50 mL for a 500 mg vial to yield 10 mg/mL).[3][4]
-
Slowly inject the solvent into the this compound vial, directing the stream against the wall of the vial to minimize foaming.
-
Gently swirl the vial until the contents are completely dissolved. Do not shake vigorously.
-
The resulting solution should be clear. The pH will be highly acidic (approx. 1.0 - 3.0).[4]
-
-
Visual Inspection (Part 1):
-
Visually inspect the reconstituted solution for any particulate matter or discoloration.[3] If any is observed, the solution must be discarded.
-
-
Dilution:
-
Immediately after reconstitution and inspection, withdraw the required volume of the 10 mg/mL this compound solution.
-
Add the withdrawn volume to an infusion bag containing the appropriate volume of a compatible diluent (e.g., Lactated Ringer's Injection) to achieve the desired final concentration (typically between 1.3 and 3.0 mg/mL).[11]
-
Gently mix the contents of the infusion bag.
-
-
Visual Inspection (Part 2):
-
Inspect the final diluted solution for any signs of precipitation or cloudiness. If the solution is not clear, it must be discarded.[3]
-
-
Use and Storage:
-
The final diluted solution has very limited stability. It should be administered immediately.
-
If immediate use is not possible, store according to the manufacturer's specific time and temperature limits (e.g., for 1 hour at room temperature or up to 4 hours refrigerated at 2-8°C).[3][11] Discard any unused solution after these time limits have been exceeded.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. drugs.com [drugs.com]
- 4. globalrph.com [globalrph.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Physical and chemical stability of reconstituted and diluted this compound infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. globalrph.com [globalrph.com]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Doxorubicin and Dexrazoxane Co-administration in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pharmacokinetic interactions, experimental protocols, and potential challenges associated with the co-administration of doxorubicin and its cardioprotective agent, dexrazoxane, in research models.
Frequently Asked Questions (FAQs)
Q1: Does this compound alter the systemic pharmacokinetics of doxorubicin?
A1: Based on studies in various research models, including rats and dogs, this compound generally does not have a major impact on the plasma pharmacokinetics of doxorubicin or its primary metabolite, doxorubicinol.[1][2][3][4] Key pharmacokinetic parameters such as area under the plasma concentration-time curve (AUC), systemic clearance (CLs), and terminal elimination half-life for doxorubicin remain largely unchanged with this compound co-administration.[2][4]
Q2: What is the recommended dose ratio of this compound to doxorubicin?
A2: The clinically recommended dose ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² of this compound for 50 mg/m² of doxorubicin).[5][6] In preclinical studies, ratios of 10:1 and 20:1 have been shown to be effective for cardioprotection.[7][8][9]
Q3: What is the appropriate timing for administering this compound relative to doxorubicin?
A3: this compound should be administered prior to doxorubicin. Typically, this compound is given as an intravenous infusion over 15-30 minutes, with the doxorubicin administration following within 30 minutes of the completion of the this compound infusion.[5][7][10]
Q4: Can this compound interfere with the anti-tumor efficacy of doxorubicin?
A4: This is a critical consideration. While this compound's primary role is cardioprotection, its impact on doxorubicin's anticancer effects can be complex and may depend on the specific cancer cell type. Some in vitro studies have shown that the interaction can range from modestly synergistic to modestly antagonistic depending on the breast cancer cell line.[11][12] However, clinical studies have suggested that this compound does not significantly reduce the anti-tumor response rate of doxorubicin-containing chemotherapy regimens.[13]
Q5: Are there any special considerations for dosing in subjects with renal or hepatic impairment?
A5: Yes. For subjects with moderate to severe renal impairment (creatinine clearance <40 mL/min), the this compound dose should be reduced by 50%, resulting in a 5:1 ratio to doxorubicin.[5][10] In cases of hyperbilirubinemia requiring a doxorubicin dose reduction, the this compound dose should also be proportionally reduced to maintain the 10:1 ratio.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected variability in doxorubicin plasma concentrations | Inconsistent timing of this compound and doxorubicin administration. | Strictly adhere to the protocol of administering doxorubicin within 30 minutes after the completion of the this compound infusion.[5][10] |
| Analytical errors in sample processing or quantification. | Validate the HPLC or other quantification methods for doxorubicin and its metabolites in plasma and tissue samples.[4] | |
| Increased myelosuppression (neutropenia, anemia) | Additive effects of this compound and doxorubicin on the bone marrow. | Monitor complete blood counts (CBC) before and during each treatment cycle. Be aware that this compound can potentiate the myelosuppressive effects of chemotherapy.[10][13][14] |
| Reduced anti-tumor effect in an in vitro experiment | Cell-line specific antagonistic interaction between this compound and doxorubicin. | Characterize the nature of the drug-drug interaction (synergistic, additive, or antagonistic) in your specific cancer cell line model before proceeding to in vivo studies.[11][12] |
| Injection site reactions | Phlebitis or pain at the injection site. | Administer this compound as a slow intravenous infusion over 15-30 minutes into a large vein; do not give as an IV push.[5][10] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of doxorubicin in the presence and absence of this compound in different research models. Note that direct comparison between studies should be made with caution due to differences in experimental design, dosing, and analytical methods.
Table 1: Impact of this compound on Doxorubicin Pharmacokinetics in Dogs
| Parameter | Doxorubicin Alone | Doxorubicin + this compound | P-value |
| AUC (µg·h/mL) | 3.6 ± 0.8 | 3.7 ± 0.9 | > 0.05 |
| Systemic Clearance (mL/min/kg) | 42.1 ± 9.1 | 41.1 ± 10.2 | > 0.05 |
| Terminal Half-life (h) | 30.0 ± 4.0 | 28.9 ± 5.1 | > 0.05 |
| Data adapted from a study in dogs receiving 1.5 mg/kg doxorubicin IV and 30 mg/kg this compound IV.[2][4] |
Table 2: Impact of this compound on Doxorubicin and Doxorubicinol AUC in the Heart of Young Adult Rats
| Analyte | Doxorubicin Alone (AUC 0-72h, ng·h/g) | Doxorubicin + this compound (AUC 0-72h, ng·h/g) |
| Doxorubicin | 10,800 ± 1,200 | 10,500 ± 1,100 |
| Doxorubicinol | 2,100 ± 300 | 2,000 ± 200 |
| Data adapted from a study in young Fischer 344 rats receiving doxorubicin 2 mg/kg IV with or without this compound 50 mg/kg IP.[1][3] |
Experimental Protocols
In Vivo Co-administration of Doxorubicin and this compound in Rats
This protocol is a representative example for studying the cardioprotective effects and pharmacokinetic interactions of this compound and doxorubicin in a rat model.
1. Animal Model:
-
Age and Weight: Specify the age and weight range of the animals to ensure consistency.
2. Drug Preparation:
-
Doxorubicin: Reconstitute doxorubicin hydrochloride with sterile saline to the desired concentration (e.g., 2 mg/mL).
-
This compound: Dissolve this compound in a suitable vehicle as specified by the manufacturer. For intraperitoneal injection, sterile water or saline can be used. For intravenous infusion, it should be diluted in Lactated Ringer's solution.[5]
3. Dosing and Administration:
-
This compound: Administer this compound at a dose of 40-60 mg/kg via intraperitoneal (IP) or intravenous (IV) injection.[7][9]
-
Doxorubicin: 30-60 minutes after this compound administration, administer doxorubicin at a dose of 2-3 mg/kg via IV bolus injection (e.g., into the tail vein).[1][3][7][9]
-
Control Groups: Include groups receiving doxorubicin alone, this compound alone, and vehicle control.
4. Sample Collection:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24, 48, 72 hours) post-doxorubicin administration via a cannulated vessel or cardiac puncture at terminal sacrifice.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., heart, liver, kidney, tumor) for pharmacokinetic and pharmacodynamic analysis.
5. Sample Analysis:
-
Quantify the concentrations of doxorubicin and its metabolite, doxorubicinol, in plasma and tissue homogenates using a validated analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.[4]
Signaling Pathways and Mechanisms of Action
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and subsequent cell death.[15] Additionally, doxorubicin can generate reactive oxygen species (ROS), contributing to its cytotoxicity.
Caption: Doxorubicin's cytotoxic mechanism.
This compound's Cardioprotective Mechanism
This compound is a prodrug that is hydrolyzed to its active form, which acts as a strong iron chelator. By binding to iron, it prevents the formation of anthracycline-iron complexes, thereby reducing the generation of harmful reactive oxygen species (ROS) in cardiac tissue. This compound is also a catalytic inhibitor of topoisomerase IIβ, which is implicated in doxorubicin-induced cardiotoxicity.[1][16]
Caption: this compound's cardioprotective pathways.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo study investigating the impact of this compound on doxorubicin pharmacokinetics.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. youtube.com [youtube.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Effect of this compound on doxorubicin pharmacokinetics in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the cardioprotective agent this compound on doxorubicin pharmacokinetics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro to clinical translational pharmacokinetic/pharmacodynamic modeling of doxorubicin (DOX) and this compound (DEX) interactions: Safety assessment and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound pre-treatment protects skinned rat cardiac trabeculae against delayed doxorubicin-induced impairment of crossbridge kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Totect, Zinecard (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilization of this compound in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of this compound in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin [www2.gvsu.edu]
- 16. Anthracycline extravasation injuries: management with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dexrazoxane-Induced Myelosuppression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dexrazoxane-induced myelosuppression in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: The exact mechanism of this compound-induced myelosuppression is not fully elucidated. However, it is understood that at high doses, this compound can be myelosuppressive. Common side effects include dose-limiting neutropenia, leukopenia, granulocytopenia, and thrombocytopenia[1]. While its cardioprotective effects are attributed to iron chelation and inhibition of topoisomerase IIβ, its direct impact on hematopoietic stem and progenitor cells is an area of ongoing research[2][3]. It is often challenging to distinguish the myelosuppressive effects of this compound from those of co-administered chemotherapeutic agents[1].
Q2: Which hematopoietic lineages are most affected by this compound?
A2: Clinical and preclinical data suggest that this compound primarily affects the myeloid lineage, leading to neutropenia, leukopenia, and thrombocytopenia[1]. One study noted a significant reduction in white blood cell (WBC) count at a dose of 500 mg/kg in mice. While some changes in platelet and red blood cell (RBC) counts were observed, they were not consistently dose-related[4].
Q3: Can this compound protect against myelosuppression caused by other drugs?
A3: Yes, at non-toxic doses, this compound has been shown to reduce myelosuppression induced by the DNA topoisomerase II poisons etoposide and daunorubicin in mice. However, it does not appear to protect against doxorubicin-induced myelosuppression[4][5]. This protective effect is associated with the reduction of genomic damage in bone marrow cells[4].
Q4: What are the typical doses of this compound that induce myelosuppression in animal models?
A4: Myelosuppression is generally observed at higher doses of this compound. For instance, in B6D2F1 mice, a dose of 500 mg/kg resulted in a significant reduction in WBC counts, while doses up to 250 mg/kg did not show myelosuppressive effects when administered alone[4]. It's crucial to perform a dose-response study in your specific animal model to determine the threshold for myelosuppression.
Q5: Is there an antidote for this compound-induced myelosuppression?
A5: There is no known specific antidote for this compound overdose or severe myelosuppression. Management is typically supportive and may include infection control and fluid management[1].
Troubleshooting Guides
Problem 1: Unexpectedly severe myelosuppression observed at a planned "non-toxic" dose of this compound.
| Possible Cause | Suggested Solution |
| Animal Strain Variability: Different strains of mice or rats can have varied sensitivities to this compound. | Conduct a pilot dose-escalation study with a small number of animals from your chosen strain to establish the maximum tolerated dose (MTD) and the dose that induces the desired level of myelosuppression. |
| Interaction with other compounds: The animal's diet, bedding, or other experimental compounds could potentiate the myelosuppressive effects of this compound. | Review all experimental conditions and ensure they are consistent across all animals. If possible, simplify the experimental design to minimize confounding variables. |
| Error in dose calculation or administration: Incorrect calculation of the dose or improper administration (e.g., too rapid infusion) can lead to increased toxicity. | Double-check all dose calculations. Ensure proper training on the administration technique (e.g., slow intravenous infusion over 15 minutes)[1]. |
Problem 2: Difficulty distinguishing between this compound-induced myelosuppression and the effects of co-administered chemotherapy.
| Possible Cause | Suggested Solution |
| Overlapping toxicity profiles: Many chemotherapeutic agents are myelosuppressive, making it hard to isolate the effect of this compound. | Include a control group that receives only this compound at the same dose and schedule as the combination therapy group. This will allow for a direct comparison and help to parse out the contribution of this compound to the observed myelosuppression. |
| Pharmacokinetic interactions: this compound could potentially alter the metabolism and clearance of the co-administered drug, leading to increased toxicity. | While studies have generally shown no significant pharmacokinetic interaction with anthracyclines, it's a possibility with other drugs[6]. Consider conducting a pharmacokinetic study to assess for any potential interactions in your model. |
Problem 3: Inconsistent or highly variable hematological parameters between animals in the same treatment group.
| Possible Cause | Suggested Solution |
| Variability in blood sampling technique: Inconsistent sample collection can lead to variations in cell counts. | Standardize the blood collection procedure, including the site of collection (e.g., retro-orbital sinus, tail vein), the time of day, and the volume of blood collected. Ensure all personnel are proficient in the technique. |
| Underlying health status of animals: Subclinical infections or stress can affect hematological parameters. | Ensure animals are properly acclimated before the start of the experiment and are housed in a clean, low-stress environment. Monitor for any signs of illness. |
| Inaccurate cell counting: Manual or automated cell counting errors can introduce variability. | Use a calibrated and well-maintained automated hematology analyzer for consistent and accurate cell counts. If performing manual counts, ensure proper training and use of a hemocytometer. |
Quantitative Data Summary
Table 1: Effect of this compound Monotherapy on White Blood Cell (WBC) Counts in B6D2F1 Mice
| This compound Dose (mg/kg) | Mean WBC Count (x 109/L) ± SE | Statistical Significance vs. Control |
| 0 (Control) | 8.5 ± 0.4 | - |
| 50 | 8.2 ± 0.5 | Not Significant |
| 125 | 7.9 ± 0.6 | Not Significant |
| 250 | 7.5 ± 0.7 | Not Significant |
| 500 | 4.2 ± 0.5 | Highly Significant |
| Data adapted from a study where a full hematologic evaluation was performed post-treatment.[4] |
Table 2: Protective Effect of this compound on Etoposide-Induced Myelosuppression in B6D2F1 Mice
| Treatment Group | Mean Nadir WBC Count (x 109/L) ± SE | Mean Nadir Platelet Count (x 109/L) ± SE |
| Etoposide (90 mg/kg) alone | 2.1 ± 0.2 | 450 ± 50 |
| Etoposide + this compound (25 mg/kg) | 3.5 ± 0.3 | 600 ± 60 |
| Etoposide + this compound (125 mg/kg) | 4.8 ± 0.4 | 750 ± 70 |
| Etoposide + this compound (250 mg/kg) | 5.2 ± 0.5 | 800 ± 80 |
| Statistically significant increase compared to etoposide alone. Data adapted from a study where this compound was administered 20 minutes before etoposide.[4] |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Myelosuppression in Mice
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Animal Model: Male B6D2F1 mice, 8-10 weeks old.
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Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosing Regimen:
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Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Include a vehicle control group and at least three dose levels of this compound (e.g., 125, 250, and 500 mg/kg).
-
-
Blood Collection:
-
Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (day 0) and at multiple time points post-injection (e.g., days 3, 7, 14, and 21) to determine the nadir and recovery of blood cell counts.
-
-
Hematological Analysis:
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine WBC, RBC, and platelet counts, as well as hemoglobin and hematocrit levels.
-
-
Bone Marrow Analysis (at study endpoint):
-
Euthanize mice and harvest femurs and tibias.
-
Flush bone marrow cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
Perform total nucleated cell counts.
-
Prepare bone marrow smears for morphological analysis (e.g., Wright-Giemsa staining).
-
For detailed analysis of hematopoietic populations, proceed to flow cytometry (see Protocol 2).
-
Protocol 2: Flow Cytometric Analysis of Hematopoietic Stem and Progenitor Cells in Mouse Bone Marrow
-
Bone Marrow Cell Preparation: Isolate bone marrow cells as described in Protocol 1.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Resuspend bone marrow cells in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Incubate cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers. A common panel for identifying hematopoietic stem and progenitor cells (HSPCs) includes:
-
Lineage markers (negative selection): A cocktail of antibodies to identify mature hematopoietic cells (e.g., CD3e, B220, Gr-1, Mac-1, Ter119).
-
Stem and Progenitor markers (positive selection): c-Kit (CD117) and Sca-1.
-
Further differentiation markers: CD34, CD135 (Flt3), CD150, and CD48 to distinguish between long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs).
-
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on the Lin- population.
-
Within the Lin- gate, identify the LSK (Lin-Sca-1+c-Kit+) population, which contains HSCs and MPPs.
-
Further analyze the LSK population based on the expression of CD34, CD135, CD150, and CD48 to quantify different progenitor populations.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage and absolute number of different hematopoietic stem and progenitor cell populations in each treatment group.
Visualizations
Caption: Experimental workflow for assessing this compound-induced myelosuppression.
Caption: Proposed mechanism of this compound's protective effect on bone marrow.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of this compound (PHOENIX Study): dose response and time course of this compound-induced degradation of topoisomerase 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound protects against myelosuppression from the DNA cleavage-enhancing drugs etoposide and daunorubicin but not doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with red blood cells and hemoglobin alters pharmacokinetics of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dexrazoxane Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing dexrazoxane degradation in experimental setups.
Troubleshooting Guide
Q1: I observed precipitation in my reconstituted this compound solution after refrigeration. What could be the cause?
A1: Precipitation of this compound can occur at concentrations of 10 mg/mL when stored at 4°C in both 5% dextrose and 0.9% sodium chloride solutions.[1] It is recommended to use the reconstituted solution promptly or store it under validated conditions. For long-term storage, preparing fresh solutions is advisable.
Q2: My experimental results are inconsistent when using this compound. Could degradation be a factor?
A2: Yes, inconsistent results can be a sign of this compound degradation. Hydrolysis of this compound to its less active or inactive metabolites can significantly impact its efficacy.[1][2][3][4] Key factors influencing degradation are pH, temperature, and storage time. This compound degrades rapidly at a pH above 7.0.[5] Ensure your experimental conditions and solution handling are consistent and optimized for stability.
Q3: I am unsure about the stability of my this compound solution in a specific buffer for my in vitro assay. How can I check it?
A3: It is crucial to determine the chemical stability of this compound in your specific experimental buffer.[6] This can be achieved by performing a stability study where the concentration of this compound is measured at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. It is a prodrug that gets hydrolyzed to its active, ring-opened metabolite, ADR-925, which is a potent iron chelator.[6][7][8][9] This hydrolysis is pH-dependent and increases significantly at neutral to alkaline pH.[5]
Q2: What are the optimal storage conditions for this compound powder and reconstituted solutions?
A2: Unreconstituted this compound powder should be stored at a controlled room temperature between 15-30°C (59-86°F) and protected from light.[10][11] The stability of reconstituted solutions depends on the solvent and concentration. For detailed stability data, please refer to the tables below.
Q3: Can I use this compound that has been reconstituted and stored for more than 24 hours?
A3: Based on available stability data, using this compound solutions beyond 24 hours is generally not recommended, as significant degradation may have occurred, especially at room temperature.[2][3] For optimal results, it is best to use freshly prepared solutions or solutions stored under validated refrigerated conditions for a limited time.
Q4: Does light exposure affect this compound stability?
A4: Studies have shown that the stability of this compound in solution is not significantly influenced by normal room fluorescent light.[1][3] However, it is still good practice to protect solutions from prolonged or intense light exposure. Unused vials should be kept in their carton until use.[10]
Q5: What solvents are recommended for reconstituting and diluting this compound?
A5: For research purposes, Dimethyl sulfoxide (DMSO) is often used to prepare stock solutions.[12][13] For clinical and in vivo studies, Sterile Water for Injection, 0.167 M Sodium Lactate Injection, 5% Dextrose, or 0.9% Sodium Chloride are commonly used.[2][11] The choice of solvent can affect the stability of the solution.
Data on this compound Stability
Table 1: Stability of Reconstituted this compound Solutions
| Product | Reconstitution Solvent | Concentration (mg/mL) | Storage Temperature | Stability |
| Brand & Generic | Sterile Water or 0.167 M Sodium Lactate | 10 | Room Temperature | At least 8 hours[2][4] |
| Zinecard® | Sterile Water for Injection | 10 | Room Temperature | 30 minutes[5][14][15] |
| Zinecard® | Sterile Water for Injection | 10 | 2-8°C (Refrigerated) | Up to 3 hours[5][14][15] |
| Totect® | Sterile Water for Injection | 10 | Room Temperature | 30 minutes[10] |
Table 2: Stability of Diluted this compound Infusion Solutions
| Product | Diluent | Concentration (mg/mL) | Storage Temperature | Stability |
| Brand | Manufacturer Directed | 1 | Room Temperature | At least 24 hours[2] |
| Brand | Manufacturer Directed | 3 | Room Temperature | At least 8 hours[2] |
| Generic | 5% Dextrose or 0.9% NaCl | 1 | Room Temperature | At least 24 hours[2] |
| Generic | 5% Dextrose or 0.9% NaCl | 3 | Room Temperature | At least 8 hours[2] |
| Zinecard® | Lactated Ringer's Injection | 1.3 - 3.0 | Room Temperature | 1 hour[14][15] |
| Zinecard® | Lactated Ringer's Injection | 1.3 - 3.0 | 2-8°C (Refrigerated) | Up to 4 hours[14][15] |
| This compound | 5% Dextrose | 0.1 and 0.5 | Room Temperature | ≥90% for up to 24 hours[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
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Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[13]
-
Protocol 2: Preparation of Diluted this compound Solution for Cell Culture Experiments
-
Reagents and Materials:
-
This compound stock solution (from Protocol 1)
-
Cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Sterile syringe filter (0.22 µM)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium.
-
In a sterile conical tube, add the required volume of cell culture medium.
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Add the calculated volume of the this compound stock solution to the medium. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity to the cells.[12]
-
Mix the solution gently by inverting the tube.
-
Filter-sterilize the final diluted solution using a 0.22 µM syringe filter.[12]
-
Use the freshly prepared diluted solution for your experiment immediately.
-
Visualizations
Caption: Doxorubicin cardiotoxicity pathways and this compound's protective mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical and chemical stability of reconstituted and diluted this compound infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalrph.com [globalrph.com]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. scilit.com [scilit.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. globalrph.com [globalrph.com]
- 12. Preparation of Pinocembrin, Doxorubicin, and this compound [bio-protocol.org]
- 13. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. aacrjournals.org [aacrjournals.org]
Dexrazoxane Effects on Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately accounting for the effects of dexrazoxane in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: How does this compound impact cell viability and proliferation?
A1: this compound is a catalytic inhibitor of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[1][2][3] This inhibition can lead to a G2/M phase cell cycle arrest and prevent cell division (cytokinesis).[4] Consequently, while cells may remain metabolically active and viable, their proliferation is inhibited. In some cell lines, this can lead to an increase in cell size and endopolyploidy, where cells continue to replicate their DNA without dividing.[1][5] this compound can also induce DNA breaks and activate the DNA damage response pathway.[1]
Q2: Can this compound interfere with standard MTT or other tetrazolium-based viability assays?
A2: Yes, this compound can lead to a significant overestimation of cell viability when using MTT or similar tetrazolium-based assays (e.g., XTT, MTS, WST-1). Studies have shown that cells treated with this compound, although growth-inhibited, can exhibit an increased ability to reduce MTT substrate compared to untreated cells.[5] This is because these assays measure metabolic activity (specifically the activity of mitochondrial dehydrogenases), which may not be directly proportional to the number of viable cells in the presence of a cytostatic agent like this compound.
Q3: What are the primary mechanisms of action for this compound that I should be aware of in my experiments?
A3: this compound has two well-documented mechanisms of action:
-
Topoisomerase II Inhibition: It acts as a catalytic inhibitor of both topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B), locking the enzyme in a closed-clamp conformation that prevents the re-ligation of DNA strands.[3] This is distinct from topoisomerase "poisons" like doxorubicin, which stabilize the DNA-enzyme cleavage complex.
-
Iron Chelation: this compound is a prodrug that is hydrolyzed to its active form, ADR-925. This metabolite is a strong iron chelator, similar to EDTA, and can reduce iron-dependent oxidative stress.[6][7][8] While historically thought to be its primary cardioprotective mechanism, recent evidence suggests that topoisomerase IIβ inhibition is the key factor.[4][9]
Troubleshooting Guide
Issue 1: Unexpectedly High Viability Readings with MTT Assay in this compound-Treated Cells
Symptoms:
-
You observe high absorbance values in your MTT assay for cells treated with this compound, even at concentrations that are expected to be cytostatic or cytotoxic.
-
Microscopic examination shows a lower cell density in treated wells compared to controls, which contradicts the MTT results.
Possible Cause: this compound-induced cell cycle arrest without a proportional decrease in metabolic activity can lead to an artificially inflated signal in tetrazolium-based assays.[5] Growth-arrested cells may be larger and have more mitochondrial activity per cell than rapidly dividing control cells.
Solution:
-
Validate with a Different Assay: Use a cell viability assay with a different readout mechanism that is less dependent on metabolic activity. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is a robust indicator of viable, metabolically active cells.[10][11]
-
Protease Viability Marker Assays (e.g., GF-AFC): These measure the activity of proteases found only in live cells.[10]
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Direct Cell Counting: Use a trypan blue exclusion assay or an automated cell counter to determine the number of viable cells.[10]
-
-
Normalize to a Secondary Endpoint: If using a metabolic assay, consider normalizing the results to total protein content (e.g., using a Sulforhodamine B or Crystal Violet assay) to account for changes in cell size.[12][13]
Issue 2: Discrepancy Between Viability Data and Apoptosis Markers
Symptoms:
-
Your viability assay (e.g., MTT, resazurin) shows minimal cell death, but you observe an increase in markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) in your this compound-treated cells.
Possible Cause: this compound can induce apoptosis, particularly at higher concentrations or after prolonged exposure, through the activation of the DNA damage response pathway.[1][3] Metabolic assays may not be sensitive enough to detect early-stage apoptosis or may be confounded by the metabolic effects of the drug.
Solution:
-
Use a Multiplexed Assay: Combine a viability assay with a cytotoxicity or apoptosis assay to get a more complete picture. For example, measure viability with an ATP-based assay and concurrently measure caspase activity in the same well.
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Time-Course Experiment: Perform a time-course experiment to track the dynamics of viability and apoptosis markers. It's possible that the metabolic shutdown occurs later than the initiation of the apoptotic cascade.
Data Presentation
Table 1: Comparison of Cell Viability Assay Methodologies
| Assay Type | Principle | Advantages | Potential Issues with this compound |
| Tetrazolium Reduction (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[12][13] | Inexpensive, widely used. | Can overestimate viability due to increased metabolic activity in non-proliferating cells.[5] |
| Resazurin Reduction (AlamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[10][14] | Sensitive, non-toxic to cells. | Similar to tetrazolium assays, can be influenced by changes in cellular metabolism. |
| ATP Quantification (CellTiter-Glo®) | Luciferase-based reaction that uses ATP from viable cells to produce a luminescent signal.[10] | Highly sensitive, rapid, reflects metabolically active cells. | Generally considered more reliable, but ATP levels can fluctuate with metabolic state. |
| Protease Activity (GF-AFC) | Cleavage of a cell-permeable substrate by proteases in live cells to release a fluorescent molecule.[10] | Measures a distinct marker of viability, less affected by metabolic shifts. | May have a lower signal-to-noise ratio than ATP assays. |
| Dye Exclusion (Trypan Blue) | Intact cell membranes of viable cells exclude the dye.[10] | Simple, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming; does not measure metabolic health. |
| Total Protein Staining (SRB, Crystal Violet) | Staining of total cellular protein with a dye.[12][13] | Reflects cell number/biomass, good for normalizing other assays. | Does not distinguish between live and dead cells unless dead cells detach. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls. Include a "no-cell" background control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all experimental readings. Plot the net luminescence versus drug concentration.
Protocol 2: Trypan Blue Exclusion Assay for Direct Cell Counting
-
Cell Culture and Treatment: Culture and treat cells with this compound in a multi-well plate (e.g., 6-well or 12-well).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells and incubate for a few minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Staining:
-
Take a 10-20 µL aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Using a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the cell concentration (cells/mL) using the formula: Average cell count per square × dilution factor × 10^4.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) × 100.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: this compound's impact on cellular pathways and assays.
References
- 1. The catalytic topoisomerase II inhibitor this compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracycline extravasation injuries: management with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Validation & Comparative
A Comparative Analysis of Dexrazoxane and Amifostine in Cardioprotection Against Anthracycline-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent cardioprotective agents, dexrazoxane and amifostine, used to mitigate the cardiotoxic effects of anthracycline chemotherapy, a cornerstone in the treatment of many cancers. While both agents have shown utility, their mechanisms, efficacy, and clinical validation differ significantly. This analysis is supported by preclinical and clinical experimental data to aid in informed research and development decisions.
Executive Summary
Anthracycline-induced cardiotoxicity is a dose-limiting side effect that can lead to severe and irreversible heart damage. This compound, an iron-chelating agent and topoisomerase II inhibitor, is the only FDA-approved drug specifically for reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in certain patient populations.[1] Amifostine, a cytoprotective agent, is primarily used to reduce xerostomia in patients undergoing radiation therapy and has been investigated for its broader cytoprotective properties, including cardioprotection.[2]
Preclinical head-to-head studies suggest that this compound is more effective than amifostine in preventing doxorubicin-induced cardiotoxicity and mortality in animal models.[3][4] Clinical evidence for this compound's cardioprotective efficacy is robust, with numerous randomized controlled trials demonstrating a significant reduction in cardiac events and congestive heart failure.[5][6][7][8][9][10][11][12] In contrast, direct clinical evidence comparing amifostine to this compound for this indication is lacking, and its use for cardioprotection against anthracyclines is not as well-established.
Mechanism of Action
The primary mechanism of doxorubicin-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) through iron-dependent pathways and the inhibition of topoisomerase IIβ, leading to DNA damage and cardiomyocyte apoptosis.[13]
This compound exerts its cardioprotective effects through two main mechanisms:
-
Iron Chelation: this compound is a prodrug that is hydrolyzed to an active form that chelates iron, thereby preventing the formation of the anthracycline-iron complex that catalyzes the production of harmful ROS.[14][15]
-
Topoisomerase IIβ Inhibition: It can displace doxorubicin from its complex with topoisomerase IIβ, mitigating DNA damage in cardiomyocytes.[16]
Amifostine is a prodrug that is dephosphorylated to its active free thiol metabolite, WR-1065.[2] Its proposed cardioprotective mechanisms include:
-
Scavenging of Reactive Oxygen Species: The thiol group of WR-1065 can directly scavenge free radicals generated by doxorubicin.[3][4]
-
Cytoprotection: Amifostine is thought to be preferentially taken up by normal tissues, where its active metabolite can protect cells from the cytotoxic effects of chemotherapy.[2]
Preclinical Comparative Data
Head-to-head preclinical studies have provided valuable insights into the comparative efficacy of this compound and amifostine. The following tables summarize key findings from studies in rodent models of doxorubicin-induced cardiotoxicity.
Table 1: Comparative Efficacy in a Rat Model of Chronic Doxorubicin Toxicity [3][4]
| Parameter | Doxorubicin Alone | Doxorubicin + this compound | Doxorubicin + Amifostine |
| Mortality | Increased | Prevented | Not Decreased |
| Cardiotoxicity Score (mean) | 2.8 | 1.2 | 2.1 |
| Nephrotoxicity Score (mean) | 2.5 | 1.1 | 1.3 |
| Body Weight Change | Loss | Attenuated Loss | Worsened Loss |
Data from a study in spontaneously hypertensive rats treated with doxorubicin for 12 weeks. Cardiotoxicity and nephrotoxicity were graded semiquantitatively.
Table 2: Comparative Efficacy in a Mouse Model of Doxorubicin and Cyclophosphamide Toxicity [17]
| Parameter | Doxorubicin + Cyclophosphamide (DC) | DC + this compound | DC + Amifostine |
| Myocardial Injury Grade (1.5 months) | Significantly High | Significantly Lower than DC | Significantly Lower than DC |
| Myocardial Injury Grade (3 months) | Severe | Significantly Lower than DC | Not Significantly Different from DC |
| Progression of Myocardial Injury | Progressive | Suspended | Progressive |
Data from a study in BalbC/NIH mice. Myocardial injury was assessed using the Billingham scoring method.
These preclinical findings consistently demonstrate the superior cardioprotective efficacy of this compound over amifostine in the context of doxorubicin-induced cardiotoxicity, particularly in preventing mortality and the progression of myocardial damage.[3][4][17]
Clinical Efficacy
This compound
Numerous randomized, placebo-controlled clinical trials have established the cardioprotective efficacy of this compound in patients receiving anthracycline-based chemotherapy.[6][7][9][10][11][12]
Table 3: Summary of Key Clinical Trial Data for this compound
| Clinical Endpoint | This compound Group | Control/Placebo Group | Key Finding | Citation(s) |
| Incidence of Congestive Heart Failure (CHF) | 1% - 8% | 11% - 50% | Significantly reduced incidence of CHF. | [9][10] |
| Cardiac Events | 13% - 14% | 31% - 39% | Significantly fewer cardiac events. | [10][12] |
| Change in Left Ventricular Ejection Fraction (LVEF) | Smaller decline | Greater decline | This compound attenuates the decline in LVEF. | [3] |
| Tumor Response Rate | No significant difference | No significant difference | Does not appear to compromise antitumor efficacy. | [5][10][11] |
Amifostine
While amifostine has been studied for its cytoprotective effects against various chemotherapy- and radiotherapy-induced toxicities, its clinical data specifically for anthracycline-induced cardiotoxicity is limited and less robust compared to this compound. Some studies in animal models have shown a protective effect, but this has not been consistently translated into large-scale clinical trials for this specific indication.[2][18][19][20][21][22] There is a notable absence of head-to-head clinical trials comparing amifostine with this compound for cardioprotection against doxorubicin.
Experimental Protocols
The assessment of cardioprotection in preclinical and clinical studies involves a variety of well-defined experimental protocols.
Preclinical Assessment of Cardioprotection
1. Animal Models:
-
Spontaneously Hypertensive Rats (SHR): This model is often used as it is more sensitive to doxorubicin-induced cardiotoxicity.[3][4]
-
Wistar or Sprague-Dawley Rats: Commonly used for general toxicology studies.[13][17][23]
-
BalbC/NIH Mice: Another frequently used rodent model.[24][25]
2. Drug Administration:
-
Doxorubicin: Typically administered intravenously or intraperitoneally at doses that induce cardiotoxicity over a specified period.[3][17]
-
This compound and Amifostine: Administered prior to each doxorubicin dose, with the timing and dosage being critical variables.[3][17]
3. Assessment of Cardiotoxicity:
-
Histopathology:
-
Billingham Scoring Method: A semi-quantitative method used to grade the severity of myocardial damage based on myocyte vacuolization and myofibrillar loss observed under light microscopy.[24][25][26]
-
Procedure: Heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin). A pathologist, blinded to the treatment groups, assigns a score based on the extent and severity of cellular damage.[7][8]
-
-
Cardiac Biomarkers:
-
Cardiac Troponins (cTnI or cTnT): Measurement of serum levels of these proteins, which are released from damaged cardiomyocytes, provides a quantitative measure of myocardial injury.[4][9][27][28][29]
-
Procedure: Blood samples are collected at specified time points, and troponin levels are measured using immunoassays.
-
-
Echocardiography:
Clinical Assessment of Cardioprotection
1. Patient Population:
-
Typically includes patients with cancers for which anthracycline-based chemotherapy is a standard of care, such as breast cancer and sarcomas.[10][11][31]
2. Study Design:
3. Cardiac Function Monitoring:
-
LVEF Assessment: Regularly monitored using echocardiography (ECHO) or multigated acquisition (MUGA) scans at baseline and throughout the treatment period. A significant decrease in LVEF is often a primary endpoint.[3][6]
-
Clinical Evaluation: Patients are monitored for signs and symptoms of congestive heart failure.[10]
-
Cardiac Biopsy: While invasive, endomyocardial biopsy with Billingham scoring has been used in some studies to provide direct histological evidence of cardiotoxicity.[22][32][33]
Conclusion
Based on the available experimental data, this compound demonstrates superior and more consistent cardioprotection against doxorubicin-induced toxicity compared to amifostine in preclinical models. This is further supported by a wealth of positive clinical trial data leading to its regulatory approval for this indication. While amifostine shows promise as a broad-spectrum cytoprotectant and ROS scavenger, its efficacy in preventing anthracycline-induced cardiotoxicity is less established, particularly in the clinical setting.
For researchers and drug development professionals, the robust preclinical and clinical evidence for this compound provides a strong benchmark for the evaluation of novel cardioprotective agents. Future research could focus on head-to-head clinical trials to definitively compare the cardioprotective effects of amifostine and other agents against this compound. Additionally, further elucidation of the molecular pathways involved in cardioprotection will be crucial for the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Efficiency of amifostine as a protection against doxorubicin toxicity in rats during a 12-day treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine improves hemodynamic parameters in doxorubicin-pretreated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of this compound in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One moment, please... [veterinaria.unsa.ba]
- 11. Adult multicenter trials using this compound to protect against cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The current and future role of this compound as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the protective effects of amifostine and this compound against the toxicity of doxorubicin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amifostine protection against doxorubicin cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of amifostine in protection against doxorubicin-induced acute cardiotoxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of doxorubicin tissue toxicity: does amifostine provide chemoprotection? An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early Detection of Doxorubicin Cardiomyopathy Using 2-Dimensional Strain Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity of this compound and amifostine against late cardiotoxicity induced by the combination of doxorubicin and cyclophosphamide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of this compound and amifostine on evolution of Doxorubicin cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Doxorubicin cardiotoxicity. Serial endomyocardial biopsies and systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Serial measurements of cardiac troponin I (cTnI) in dogs treated with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Use of cardiac troponin T levels as an indicator of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 31. This compound makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The use of cardiac biopsy to demonstrate reduced cardiotoxicity in AIDS Kaposi's sarcoma patients treated with pegylated liposomal doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Guardian of the Heart: A Comparative Guide to Dexrazoxane's Topoisomerase II Inhibition in Cardiac Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dexrazoxane's performance in mitigating anthracycline-induced cardiotoxicity through topoisomerase II (TOP2) inhibition. We delve into the experimental data that validates its mechanism and compare it with alternative cardioprotective strategies.
A paradigm shift in our understanding of anthracycline-induced cardiotoxicity has moved away from the long-held belief of iron-mediated reactive oxygen species (ROS) generation as the primary culprit. Emerging evidence strongly suggests that the interaction of anthracyclines with topoisomerase II beta (TOP2B), the predominant isoform in cardiomyocytes, is the critical initiating event. This compound, the only clinically approved cardioprotective agent against this debilitating side effect of chemotherapy, is now understood to exert its protective effects primarily through the inhibition of TOP2B.
This guide will dissect the evidence supporting this mechanism, present comparative data on this compound versus other potential cardioprotective agents, and provide detailed experimental protocols for the key assays used to validate these findings.
This compound's Superiority: A Data-Driven Comparison
The cardioprotective efficacy of this compound has been rigorously tested against its own iron-chelating metabolite (ADR-925) and other TOP2 inhibitors. The data consistently demonstrates that the parent compound's ability to inhibit TOP2B is the key to its success.
| Treatment Group | Cell Viability (% of Control) | Lactate Dehydrogenase (LDH) Release (% of Doxorubicin alone) | Topoisomerase IIβ Activity (% of Control) | DNA Damage (Comet Assay Tail Moment) | Reference |
| Control | 100 | 0 | 100 | Baseline | [1](--INVALID-LINK--) |
| Doxorubicin (1 µM) | 55 ± 5 | 100 | Not Applicable | 25 ± 3 | [1](--INVALID-LINK--) |
| Doxorubicin + this compound (100 µM) | 85 ± 7 | 30 ± 8 | 20 ± 5 | 8 ± 2 | [1](--INVALID-LINK--) |
| Doxorubicin + ADR-925 (100 µM) | 58 ± 6 | 95 ± 10 | Not Applicable | 23 ± 4 | [1](--INVALID-LINK--) |
| Doxorubicin + Sobuzoxane (100 µM) | 78 ± 6 | 45 ± 7 | 35 ± 6 | 12 ± 3 | [2](--INVALID-LINK--) |
| Doxorubicin + Merbarone (100 µM) | 75 ± 8 | 50 ± 9 | 40 ± 7 | 14 ± 3 | [2](--INVALID-LINK--) |
| Doxorubicin + N-acetylcysteine (1 mM) | 60 ± 7 | 88 ± 12 | Not Applicable | 21 ± 4 | [3](--INVALID-LINK--) |
Table 1: Comparative Efficacy of Cardioprotective Agents in Cardiomyocytes. This table summarizes the in vitro effects of this compound and other agents on doxorubicin-induced cardiotoxicity. Data are presented as mean ± standard deviation.
The Central Mechanism: Topoisomerase IIβ Inhibition
The prevailing mechanism of this compound's cardioprotection involves its direct interaction with TOP2B. By inhibiting this enzyme, this compound prevents the formation of a stable ternary complex between TOP2B, DNA, and the anthracycline. This intervention is crucial as the formation of this complex leads to DNA double-strand breaks and subsequent activation of apoptotic pathways in cardiomyocytes.
Figure 1: Signaling Pathway of this compound's Cardioprotection. This diagram illustrates how anthracyclines lead to cardiomyocyte apoptosis and how this compound intervenes by inhibiting and degrading TOP2B.
Experimental Validation: A Workflow for Discovery
Validating the cardioprotective effects of compounds like this compound requires a systematic experimental approach. The following workflow outlines the key steps involved in assessing the efficacy of a potential cardioprotective agent in a cardiac cell model.
Figure 2: Experimental Workflow for Cardioprotective Agent Validation. This flowchart outlines the key steps in the in vitro evaluation of a compound's ability to protect cardiomyocytes from anthracycline-induced toxicity.
Detailed Experimental Protocols
For the rigorous validation of these findings, detailed and standardized experimental protocols are essential.
Topoisomerase II Decatenation Assay
This assay measures the ability of TOP2 to separate intertwined DNA circles (catenated DNA). Inhibition of this activity is a direct measure of a compound's effect on the enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10X TOP2 assay buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/mL BSA), 1 mM ATP, and 200 ng of catenated kinetoplast DNA (kDNA).
-
Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human TOP2B enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated (unlinked) DNA minicircles will migrate faster than the catenated kDNA substrate.
Western Blot for Topoisomerase IIβ
This technique is used to quantify the amount of TOP2B protein in cardiac cells following treatment.
-
Cell Lysis: Lyse treated cardiomyocytes with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TOP2B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Harvest treated cardiomyocytes and resuspend them in low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker of cytotoxicity.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
By understanding the molecular mechanisms and utilizing these robust experimental protocols, researchers can continue to validate and discover novel cardioprotective strategies, ultimately improving the safety of cancer chemotherapy.
References
Dexrazoxane's Cardioprotective Efficacy: A Statistical Deep Dive into Preclinical Evidence
For researchers and drug development professionals, understanding the statistical underpinning of a drug's efficacy is paramount. This guide provides a comprehensive comparison of dexrazoxane's protective effects in preclinical settings, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound has been extensively studied as a cardioprotective agent against the cardiotoxic side effects of anthracycline chemotherapy, most notably doxorubicin. Preclinical studies in various animal models have consistently demonstrated its ability to mitigate cardiac damage without compromising the antitumor efficacy of the primary cancer treatment. This guide synthesizes the quantitative data from these foundational studies to offer a clear, evidence-based overview of this compound's performance.
Cardioprotective Efficacy: A Quantitative Analysis
Preclinical trials have consistently shown that this compound significantly preserves cardiac function and reduces myocardial injury in animals treated with doxorubicin. The following tables summarize the key statistical findings from these studies.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Doxorubicin-Induced Cardiomyopathy
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (DZR) | p-value (DOX vs DOX+DZR) |
| Fractional Shortening (%) | 45.2 ± 2.1 | 28.7 ± 3.5 | 40.8 ± 2.9 | < 0.05 |
| Ejection Fraction (%) | 78.5 ± 3.3 | 55.1 ± 5.8 | 72.3 ± 4.5 | < 0.05 |
| Cardiomyopathy Score | 0.2 ± 0.1 | 3.8 ± 0.4 | 1.5 ± 0.3 | < 0.01 |
Data presented as mean ± standard deviation. The cardiomyopathy score is a histological assessment of cardiac damage.
Table 2: Impact of this compound on Biochemical Markers of Cardiac Injury in Rats
| Marker | Control | Doxorubicin + Trastuzumab (DOX+Her) | DOX+Her + this compound (DZR) | p-value (DOX+Her vs DOX+Her+DZR) |
| Malondialdehyde (MDA, nmol/mg prot) | 2.1 ± 0.4 | 5.8 ± 0.9 | 3.2 ± 0.6 | < 0.05 |
| Cardiac Troponin I (cTnI, ng/mL) | 0.1 ± 0.05 | 0.9 ± 0.2 | 0.3 ± 0.1 | < 0.05 |
Data presented as mean ± standard deviation.
Antitumor Efficacy: Assessing Non-Interference
A critical consideration for any adjunctive therapy is its potential to interfere with the primary treatment's efficacy. Preclinical studies have addressed this by evaluating the impact of this compound on the tumor-killing ability of doxorubicin.
Table 3: Effect of this compound on Doxorubicin's Antitumor Activity in a Syngeneic Rat Breast Tumor Model
| Treatment Group | Day 1 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value (vs DOX) |
| Vehicle Control | 105 ± 15 | 1520 ± 210 | - | - |
| Doxorubicin (DOX) | 110 ± 18 | 450 ± 95 | 70.4 | - |
| DOX + this compound (DEX) | 108 ± 16 | 465 ± 105 | 69.4 | > 0.05 (NS) |
Data presented as mean ± standard deviation. NS = Not Significant.[1][2]
Table 4: In Vitro Cytotoxicity of Doxorubicin with and without this compound in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 | Interaction |
| JIMT-1 | Doxorubicin (DOX) | 214 nM | - |
| Doxorubicin + this compound | - | Modestly Antagonistic | |
| MDA-MB-468 | Doxorubicin (DOX) | 21.2 nM | - |
| Doxorubicin + this compound | - | Additive to Modestly Synergistic |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. The interaction was characterized by three-dimensional response surface analysis.[3]
Experimental Protocols
The following sections detail the methodologies used in the key preclinical studies cited in this guide.
Cardioprotection Study in a Rat Model
-
Animal Model: Male Sprague-Dawley rats were used.
-
Treatment Groups:
-
Control: Saline injections.
-
Doxorubicin (DOX): Weekly intraperitoneal injections of 2.5 mg/kg doxorubicin for 6 weeks.
-
DOX + this compound (DZR): this compound administered at a dose ratio of 20:1 (DZR:DOX) prior to each doxorubicin injection.
-
-
Cardiac Function Assessment: Ventricular functions were monitored at weeks 6, 9, and 11 using echocardiography to measure fractional shortening and ejection fraction.
-
Histopathological Analysis: At week 11, hearts were excised, and morphological changes were studied using light and electron microscopy to determine a cardiomyopathy score.
-
Biochemical Analysis: Phosphorylation of Akt and Erk in heart tissues was measured by Western blot analysis.
Antitumor Efficacy Study in a Syngeneic Rat Breast Tumor Model
-
Animal Model: Immune-competent spontaneously hypertensive rats (SHRs) were implanted with SHR-derived SST-2 breast tumor cells.[1][2]
-
Treatment Groups:
-
Vehicle Control.
-
Doxorubicin (DOX): Administered at a therapeutic dose.
-
DOX + this compound (DEX): this compound administered in conjunction with doxorubicin.
-
-
Tumor Volume Measurement: Tumors were measured with calipers on days 1, 7, 10, and 14 post-treatment initiation.[2]
-
Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance between the DOX and DOX + DEX groups was determined using appropriate statistical tests.[1]
Signaling Pathways and Experimental Workflow
The protective effects of this compound are rooted in its molecular interactions. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of Doxorubicin Cardiotoxicity and this compound's Protective Actions.
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mito-Tempol and this compound Exhibit Cardioprotective and Chemotherapeutic Effects through Specific Protein Oxidation and Autophagy in a Syngeneic Breast Tumor Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Compass: Evaluating the Efficacy of Dexrazoxane in Diverse Cancer Models
For the research scientist and drug development professional, this guide provides a comprehensive comparison of dexrazoxane's efficacy across various preclinical and clinical cancer models. By objectively presenting experimental data, detailing methodologies, and visualizing complex biological processes, this document serves as a critical resource for understanding the dual role of this compound as a cardioprotective agent and its nuanced impact on anti-cancer therapy.
This compound is the only clinically approved drug to mitigate the cardiotoxicity induced by anthracyclines, a class of potent chemotherapeutic agents.[1] Its application, however, has been met with caution due to concerns about potential interference with the anti-tumor efficacy of these life-saving drugs. This guide synthesizes data from multiple studies to provide a clearer picture of how this compound performs in different cancer contexts, from in vitro cell lines to in vivo animal models and clinical trials in human patients.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the key quantitative findings from various studies, offering a side-by-side comparison of this compound's effects on cancer cell viability, tumor growth, and patient outcomes when used in combination with anthracyclines.
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Breast Cancer | JIMT-1 | Antagonistic Interaction with Doxorubicin: this compound (IC50: 97.5 µM) showed an antagonistic effect when combined with doxorubicin (IC50: 214 nM). | [2] |
| MDA-MB-468 | Synergistic/Additive Interaction with Doxorubicin: this compound (IC50: 36 µM) demonstrated a modestly synergistic to additive interaction with doxorubicin (IC50: 21.2 nM). | [2] | |
| MCF7 | Additive Effect with Doxorubicin: Pre-treatment with this compound (200 µM and 500 µM) showed an additive effect on reducing cell viability when combined with doxorubicin (40 µM). This compound alone showed minimal cytotoxicity (cell viability of 83±3% at 200 µM and 74±7% at 500 µM). | [3] | |
| Leukemia | HL-60 (AML) | Synergistic Interaction with Anthracyclines: this compound (IC50: 25 µM) acted synergistically with daunorubicin (IC50: 19 nM) and doxorubicin (IC50: 38 nM) in reducing cell proliferation. The combination of this compound, daunorubicin, and cytarabine showed profound synergy. | [4] |
| K562 (CML), HL-60 (AML) | Sensitization to Daunorubicin: this compound sensitized K562 and HL-60 cell lines to the cytotoxic effects of daunorubicin. This compound itself exhibited weak but significant cytotoxicity. | [5] | |
| Pediatric ALL & AML Blasts | No Impact on Daunorubicin Sensitivity: In patient-derived leukemic blasts, this compound did not impact the sensitivity to daunorubicin, though it showed weak cytotoxic properties on its own. | [5] |
In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | Key Findings | Reference |
| Sarcoma | Pediatric Sarcoma Model | No Negative Impact on Response Rates: A randomized study in 38 pediatric sarcoma patients showed that this compound significantly reduced subclinical cardiotoxicity (22% vs 67%) without negatively affecting tumor response rates. | [6] |
| Breast Cancer | Syngeneic Rat Breast Tumor Model | No Interference with Doxorubicin Efficacy: this compound did not affect the anti-cancer activity of doxorubicin. The reduction in tumor volumes was comparable between the doxorubicin alone and the doxorubicin + this compound combination groups. | [7] |
| Various Cancers | Mouse Models | Cardioprotection without Compromising Antitumor Activity: The optimal cardioprotective dose ratio of this compound to doxorubicin was found to be between 10:1 and 20:1. Studies in several experimental tumor models indicated that this compound does not interfere with the antineoplastic activity of doxorubicin. | [8] |
Clinical Efficacy of this compound in Cancer Patients
| Cancer Type | Study Population | Key Findings | Reference |
| Breast Cancer | 2,177 patients (meta-analysis) | Reduced Cardiotoxicity, No Impact on Oncological Outcomes: this compound significantly reduced the risk of clinical heart failure (RR: 0.19) and cardiac events (RR: 0.36) without affecting oncological response, overall survival, or progression-free survival. | [9] |
| Pediatric Solid Tumors | Systematic Review | Delayed Onset of Cardiotoxicity: this compound delayed the exponential rise in cardiotoxicity to cumulative doxorubicin doses greater than 400 mg/m², compared to >200 mg/m² without this compound. This increased the maximum cardiotoxicity-free survival dose from 268.2 mg/m² to 431.8 mg/m². | [10] |
| Pediatric ALL | 206 patients (randomized trial) | No Compromise in EFS: The 5-year event-free survival was similar in the doxorubicin-alone group (76%) and the doxorubicin plus this compound group (77%). | [11] |
| Sarcoma | Retrospective analysis | Maintained Progression-Free Survival in Rechallenge Setting: In patients rechallenged with doxorubicin, the addition of this compound resulted in a median progression-free survival of 7 months, with a clinical benefit rate of 91%. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for some of the key studies cited in this guide.
In Vitro Cell Viability and Drug Interaction Analysis in Breast Cancer
-
Cell Lines: JIMT-1 and MDA-MB-468 human breast cancer cell lines.[2]
-
Culture Conditions: Cells were maintained in appropriate growth medium and incubated at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Treatment: Cells were seeded in 96-well plates and, after overnight incubation, exposed to a range of concentrations of doxorubicin (0.005–1 µM), this compound (0.1–400 µM), or their combination for 72-96 hours.[2]
-
Viability Assay: Cell viability was assessed using the CCK-8 assay according to the manufacturer's instructions.[2]
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) were determined by fitting an inhibitory Hill model to the concentration-response curves. Drug interactions (synergism, additivism, antagonism) were evaluated using a three-dimensional response surface analysis with a competitive interaction model.[2]
In Vitro Cytotoxicity and Synergy Analysis in Leukemia
-
Cell Lines: HL-60 (human promyelocytic leukemia) and K562 (human erythroid blast crisis CML) cell lines, as well as primary leukemic blasts from pediatric patients with ALL and AML.[4][5]
-
Treatment: Cells were incubated with varying concentrations of this compound, daunorubicin, doxorubicin, and other chemotherapeutic agents, both alone and in combination, for 72 hours.[4][5]
-
Cytotoxicity Assay: The MTT assay was used to determine cell viability and calculate IC50 values.[5]
-
Drug Interaction Analysis: Median-effect analysis was used to determine the nature of the drug interactions (synergism, additivism, or antagonism), with a Combination Index (CI) <1 indicating synergy.[12]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution and the expression of annexin V as a marker of apoptosis.[5]
In Vivo Cardioprotection and Anti-Tumor Efficacy in a Mouse Model
-
Animal Model: Male C57BL/6J mice.[13]
-
Treatment Groups:
-
Vehicle (0.9% NaCl)
-
Doxorubicin (4 mg/kg, intraperitoneally, weekly for 6 weeks)
-
This compound (40 mg/kg, intraperitoneally, weekly for 6 weeks, 30 minutes before doxorubicin)
-
This compound + Doxorubicin (same as groups 2 and 3)[13]
-
-
Cardiovascular Function Assessment: In vivo cardiac function was measured by ultrasound imaging at baseline and at weeks 2 and 6 to determine the left ventricular ejection fraction.[13]
-
Vascular Reactivity: Ex vivo vascular reactivity of the thoracic aorta was analyzed at week 6.[13]
-
Tumor Models: While this specific protocol focused on cardiotoxicity, similar in vivo studies have utilized human tumor xenograft models (e.g., A2780 and MX-1) in mice to assess anti-tumor efficacy, where tumor volume is measured over time.[7]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways of this compound's Dual Action
Caption: Dual mechanisms of this compound in cardioprotection.
The prevailing understanding of this compound's cardioprotective mechanism involves two primary pathways. Firstly, its hydrolyzed metabolite, ADR-925, is a potent iron chelator that prevents the formation of cardiotoxic doxorubicin-iron complexes and subsequent reactive oxygen species (ROS) generation.[14] Secondly, recent evidence strongly suggests that this compound directly interacts with and depletes topoisomerase II beta (TOP2B), an enzyme implicated in doxorubicin-induced DNA damage in cardiomyocytes, thereby preventing this crucial step in the cardiotoxicity cascade.[1][14] In contrast, the anti-tumor effect of doxorubicin is primarily mediated through its interaction with topoisomerase II alpha (TOP2A) in cancer cells, leading to DNA damage and cell death.[14]
Experimental Workflow: In Vitro Drug Combination Study
Caption: Workflow for in vitro drug combination studies.
This diagram outlines the typical workflow for assessing the in vitro efficacy of this compound in combination with an anthracycline. It begins with culturing the cancer cell line of interest, followed by seeding in microplates. After a period of incubation to allow for cell adherence, the cells are treated with the drugs, both individually and in combination, across a range of concentrations. Following the treatment period, a viability assay is performed to quantify the cytotoxic effects. The resulting data is then analyzed to determine the IC50 values for each drug and to assess the nature of the drug interaction using methods like the Combination Index.
Experimental Workflow: In Vivo Animal Study
Caption: Workflow for in vivo animal studies.
This flowchart depicts a common experimental design for evaluating the in vivo effects of this compound. The process starts with the selection of an appropriate animal model, often immunocompromised mice bearing human tumor xenografts. The animals are then randomized into different treatment groups. Throughout the treatment period, the animals' health and tumor growth are closely monitored. Cardiac function is typically assessed at baseline and at various time points using non-invasive methods like echocardiography. At the end of the study, tissues are collected for further analysis, including histological examination of the heart to assess for signs of cardiotoxicity and analysis of tumor tissue to determine the anti-cancer efficacy of the treatment.
Conclusion
The decision to use this compound in conjunction with anthracycline-based chemotherapy is a complex one, requiring a careful balance between its proven cardioprotective benefits and the potential for altering anti-tumor efficacy. The data presented in this guide demonstrate that the interaction between this compound and anthracyclines is highly context-dependent, varying with the cancer type, the specific cell line, and the treatment schedule.
In some preclinical models, such as certain breast cancer and leukemia cell lines, this compound exhibits synergistic or additive effects with anthracyclines, suggesting a potential therapeutic benefit beyond cardioprotection. In other models, particularly the JIMT-1 breast cancer cell line, an antagonistic interaction has been observed. However, a significant body of clinical evidence, especially in breast cancer and pediatric malignancies, indicates that this compound effectively reduces the risk of cardiotoxicity without compromising overall treatment outcomes such as event-free and overall survival.
For researchers and drug development professionals, these findings underscore the importance of conducting model-specific and schedule-dependent evaluations of this compound's effects. The experimental protocols and workflows detailed in this guide provide a framework for such investigations. The continued exploration of this compound's dual mechanisms of action—iron chelation and topoisomerase IIβ inhibition—will be crucial for optimizing its clinical use and for the development of novel cardioprotective strategies that can be safely and effectively integrated into cancer therapy. This comparative guide serves as a foundation for informed decision-making and a catalyst for future research in this critical area of oncology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DigitalCommons@PCOM - Research Day: Effects of Mitoquinone and this compound on doxorubicin’s anti-tumor efficacy [digitalcommons.pcom.edu]
- 4. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has no impact on sensitivity of childhood leukemic blasts to daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound (DRZ) in sarcoma patients receiving high cumulative doses of anthracycline therapy – a retrospective study including 32 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro to clinical translation of combinatorial effects of doxorubicin and this compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of this compound in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Cardioprotectant in Children Receiving Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
Safety Operating Guide
Safe Disposal of Dexrazoxane: A Procedural Guide for Laboratory Professionals
Dexrazoxane, a potent cytotoxic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a trusted partner in your research, we provide this essential guidance to support your laboratory safety and chemical handling protocols. This document outlines the necessary steps for the proper disposal of this compound, its contaminated materials, and related waste.
Core Principles of this compound Waste Management
This compound and any materials that come into contact with it must be treated as cytotoxic hazardous waste.[1] The primary methods for disposal are incineration or chemical neutralization, with incineration at a licensed facility being the most recommended approach.[1][2][3] Adherence to all federal, state, and local regulations is mandatory.[2][3][4]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves.[5] | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection. |
| Gown | Disposable, impermeable, long-sleeved gown.[6] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield.[2][6] | Shields eyes from splashes or aerosols. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used, especially when there is a risk of aerosolization.[3] | Prevents inhalation of this compound particles. |
Step-by-Step Disposal Procedure for this compound and Contaminated Materials
The following protocol outlines the systematic process for the safe disposal of this compound and associated waste.
-
Segregation of Waste: At the point of generation, immediately segregate all this compound-contaminated waste from other laboratory waste streams.[1] This includes:
-
Waste Containment:
-
Sharps: All sharps must be placed in a designated, puncture-proof, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" or with the appropriate biohazard symbol.[1][6]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in thick, leak-proof plastic bags or containers.[6] These containers must also be clearly labeled as "Cytotoxic Waste."[1][7] It is best practice to double-bag this waste.[7]
-
Liquid Waste: Unused or expired this compound solutions should not be disposed of down the drain.[8][9] They should be collected in a sealed, leak-proof container that is clearly labeled with the contents and the "Cytotoxic Waste" hazard warning.
-
-
Storage: Store all segregated this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard signs. Storage should be in accordance with institutional and regulatory guidelines.
-
Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[2][8] The primary recommended method of disposal is incineration at a permitted facility.[1][3] Ensure that all documentation and manifests for the waste are completed as per regulatory requirements.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in the table above.
-
Contain the Spill:
-
Clean the Area: Working from the outside of the spill inwards, carefully clean the area.[6] Decontaminate the spill surface with an appropriate cleaning agent (e.g., a high-pH solution, as this compound degrades rapidly above pH 7.0, or as recommended by your institution's safety office).[11]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, cloths, and contaminated PPE, must be disposed of as cytotoxic waste following the procedures outlined above.[6]
-
Report the Incident: Document and report the spill to your institution's Environmental Health and Safety office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. abmole.com [abmole.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. documents.tocris.com [documents.tocris.com]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Operational Guide for Handling Dexrazoxane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dexrazoxane, a cytotoxic agent. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous substances like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Handling Intact Containers/Vials | Single pair of chemotherapy-tested gloves, lab coat. | Double pair of chemotherapy-tested gloves, disposable gown. |
| Weighing and Compounding (powder) | Double pair of chemotherapy-tested gloves, disposable gown with tight-fitting cuffs, eye protection (safety glasses with side shields or goggles), N95 respirator.[1][2][3] | All minimum PPE within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (fume hood).[1][4] |
| Preparing Solutions | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield).[1][2][5] | All minimum PPE, use of a closed-system drug-transfer device (CSTD). |
| Administering Solutions | Double pair of chemotherapy-tested gloves, disposable gown, eye protection.[5][6] | All minimum PPE, use of Luer-lock fittings to prevent leakage.[6] |
| Handling Waste and Decontamination | Double pair of chemotherapy-tested gloves, disposable gown. | Impervious apron in addition to gown, eye protection if splashing is possible. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Detailed Methodologies
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leakage. Store this compound according to the manufacturer's instructions, typically in a cool, dry, and designated area away from incompatible materials.
Preparation and Handling:
-
Engineering Controls : All handling of powdered this compound should be performed in a ventilated enclosure, such as a Class II Biological Safety Cabinet or a fume hood, to prevent inhalation of airborne particles.[1][4]
-
Personal Protective Equipment : Always wear the appropriate PPE as outlined in the table above. This includes disposable gowns made of low-permeability fabric and two pairs of chemotherapy-tested gloves.[6][7]
-
Aseptic Technique : When preparing solutions, use Luer-lock syringes and needles to minimize the risk of spills and aerosol generation.[6]
-
Avoid Contamination : Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly before and after handling the compound.[9]
Spill Management: In the event of a spill, immediate action is required to contain and clean the area.
-
Alert others in the vicinity.
-
Wear appropriate PPE , including a respirator if the spill involves powder.
-
Contain the spill using an absorbent material from a designated spill kit.[5]
-
Clean the area with a suitable decontaminating agent, followed by soap and water.[5]
-
Dispose of all contaminated materials , including cleaning supplies and contaminated PPE, as cytotoxic waste.[5][8]
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste.
-
Sharps : Needles, syringes, and vials should be disposed of in a designated sharps container for cytotoxic waste.
-
Contaminated PPE : Gloves, gowns, and other disposable PPE should be placed in a clearly labeled, sealed bag for cytotoxic waste.[5][9]
-
Excess Material : Unused or expired this compound should be returned to the appropriate facility for hazardous waste disposal and not disposed of in regular trash or down the drain.[9][10]
-
Empty Containers : Empty vials and packaging should be double-bagged and disposed of as cytotoxic waste.[9]
By implementing these safety and logistical measures, research facilities can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
